Methyl 4-chloroquinazoline-7-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloroquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-13-9(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDRGRVVXBJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590480 | |
| Record name | Methyl 4-chloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-47-6 | |
| Record name | Methyl 4-chloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloroquinazoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of Methyl 4-chloroquinazoline-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for methyl 4-chloroquinazoline-7-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of complete, experimentally-derived public data for this specific molecule, this guide combines predicted data based on established spectroscopic principles with data from closely related analogs and general experimental protocols.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₀H₇ClN₂O₂ Molecular Weight: 222.63 g/mol CAS Number: 183322-47-6
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | H-2 |
| ~8.50 | d | 1H | H-5 |
| ~8.30 | dd | 1H | H-6 |
| ~8.10 | d | 1H | H-8 |
| 3.95 | s | 3H | -OCH₃ |
Note: Predicted values are based on spectral analysis of similar quinazoline derivatives. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O (ester) |
| ~160.0 | C-4 |
| ~155.0 | C-8a |
| ~152.0 | C-2 |
| ~135.0 | C-6 |
| ~129.0 | C-5 |
| ~128.0 | C-7 |
| ~122.0 | C-4a |
| ~120.0 | C-8 |
| ~53.0 | -OCH₃ |
Note: Predicted values are based on spectral analysis of similar quinazoline derivatives. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N stretching (quinazoline ring) |
| ~1280 | Strong | C-O stretch (ester) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted m/z Peaks for Common Adducts in ESI-MS [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 223.0269 |
| [M+Na]⁺ | 245.0088 |
| [M+K]⁺ | 260.9828 |
| [M+NH₄]⁺ | 240.0534 |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is used.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The acquired free induction decay (FID) is processed using Fourier transformation.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of around 1-10 µg/mL.
-
The solution should be free of any particulate matter; filtration may be necessary.
-
-
Data Acquisition:
-
The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
The analysis is typically performed in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
The mass spectrum is recorded over a suitable m/z range.
-
-
Data Processing:
-
The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
physical and chemical properties of Methyl 4-chloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloroquinazoline-7-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinazoline scaffold, a privileged structure in pharmaceutical development, this molecule serves as a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural identifiers, and predicted physicochemical characteristics. Furthermore, this document outlines general methodologies for the synthesis and characterization of quinazoline derivatives and discusses the reactivity and potential therapeutic applications of this class of compounds, with a particular focus on their role as kinase inhibitors.
Core Compound Identification and Properties
This compound is identified by the CAS Number 183322-47-6. Its chemical structure and fundamental properties are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 183322-47-6 | N/A |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |
| Molecular Weight | 222.63 g/mol | [2] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | [1] |
| InChI Key | BYHDRGRVVXBJIP-UHFFFAOYSA-N | [1] |
| Physical Property | Value | Source |
| Physical Appearance | Solid (predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Predicted XLogP3 | 2.4 | [1] |
Spectroscopic and Analytical Data
| Adduct | m/z | Predicted Collision Cross Section (Ų) | Source |
| [M+H]⁺ | 223.02688 | 142.3 | [1] |
| [M+Na]⁺ | 245.00882 | 153.3 | [1] |
| [M-H]⁻ | 221.01232 | 144.5 | [1] |
| [M+NH₄]⁺ | 240.05342 | 160.1 | [1] |
| [M+K]⁺ | 260.98276 | 149.3 | [1] |
| [M]⁺ | 222.01905 | 146.6 | [1] |
| [M]⁻ | 222.02015 | 146.6 | [1] |
Synthesis and Purification
A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, the synthesis of the 4-chloroquinazoline core is a well-established process in organic chemistry. A general approach involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.
General Synthetic Approach
A plausible synthetic route, based on established methodologies for similar quinazoline derivatives, is outlined below. This should be considered a general guideline and would require optimization for this specific target molecule.
References
An In-depth Technical Guide to Methyl 4-chloroquinazoline-7-carboxylate (CAS 183322-47-6) for Researchers and Drug Development Professionals
Introduction
Methyl 4-chloroquinazoline-7-carboxylate, with CAS number 183322-47-6, is a heterocyclic building block of significant interest in medicinal chemistry. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the properties of this compound, its role as a key intermediate in the synthesis of targeted therapeutics, and a detailed look into the biological pathways these derivatives modulate.
Chemical and Physical Properties
This compound is a stable crystalline solid. Its chemical and physical properties are summarized in the table below, compiled from various supplier and database sources.
| Property | Value | References |
| CAS Number | 183322-47-6 | [1][2] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 222.63 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 355.5 °C at 760 mmHg | |
| Flash Point | 168.8 °C | |
| Density | 1.392 g/cm³ | |
| Refractive Index | 1.631 | |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. Sparingly soluble in water. | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Suppliers
This compound is commercially available from a variety of chemical suppliers catering to the research and development sector. The following table lists some of the known suppliers.
| Supplier | Location |
| Sigma-Aldrich | Global |
| Thermo Fisher Scientific | Global |
| TCI Chemicals | Global |
| Combi-Blocks | San Diego, USA |
| BLD Pharmatech | Global |
| AstaTech | Bristol, USA |
Role in the Synthesis of Bioactive Molecules
The primary utility of this compound in drug discovery lies in its function as a versatile intermediate. The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing fragments. This reaction is a cornerstone in the synthesis of a wide array of kinase inhibitors.
Experimental Protocol: Synthesis of a Bcr-abl Inhibitor Intermediate
A key application of this compound is in the synthesis of inhibitors targeting the Bcr-abl kinase, a protein implicated in Chronic Myeloid Leukemia (CML). The following protocol is adapted from patent literature and describes the synthesis of an intermediate for Bcr-abl inhibitors.[1]
Reaction: Nucleophilic aromatic substitution of this compound with 4-trifluoromethoxyaniline.
Materials:
-
This compound (CAS 183322-47-6)
-
4-trifluoromethoxyaniline
-
sec-Butanol (sec-BuOH)
-
Chloroform (CHCl₃)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of this compound (610 mg, 2.75 mmol) in sec-BuOH (5 mL), add 4-trifluoromethoxyaniline (535.5 mg, 3.02 mmol) at room temperature.[1]
-
Heat the reaction mixture to 100 °C and stir for 2 hours.[1]
-
After 2 hours, evaporate the solvent under reduced pressure.[1]
-
Crystallize the resulting crude product from a chloroform and diethyl ether mixture (3:1 ratio).[1]
-
Collect the white crystals by filtration and wash with diethyl ether to yield the desired product, Methyl 4-((4-(trifluoromethoxy)phenyl)amino)quinazoline-7-carboxylate.[1]
Visualization of the Synthetic Workflow:
Biological Context: Targeting the Bcr-abl Signaling Pathway
The Bcr-abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). It drives the proliferation of cancer cells and inhibits apoptosis through a complex signaling network.
Mechanism of Action:
The synthesized quinazoline derivatives, for which this compound is a precursor, are designed to inhibit the kinase activity of Bcr-abl. Notably, some inhibitors are designed to bind to the myristoyl binding pocket of the Bcr-abl kinase domain.[1] This binding event can lock the kinase in an inactive conformation, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-survival signaling cascade.
Visualization of the Bcr-abl Signaling Pathway and Inhibition:
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of sophisticated, biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors for cancer therapy. The straightforward reactivity of its 4-chloro substituent allows for the creation of diverse chemical libraries, which are essential for structure-activity relationship studies and the optimization of lead compounds. The example of its use in the synthesis of Bcr-abl inhibitors highlights its direct relevance to the development of targeted therapies for diseases such as Chronic Myeloid Leukemia. Researchers and drug development professionals can leverage the properties and reactivity of this intermediate to advance their discovery programs in oncology and beyond.
References
Methyl 4-chloroquinazoline-7-carboxylate mechanism of action in biological systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanisms of Action of Biologically Active Quinazoline Derivatives
Introduction:
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. While methyl 4-chloroquinazoline-7-carboxylate itself is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, the broader family of quinazoline derivatives has yielded a multitude of potent and selective therapeutic agents.[1][2] This guide will delve into the core mechanisms of action of these biologically active quinazoline compounds, providing insights for researchers and professionals engaged in drug discovery and development. The versatility of the quinazoline scaffold allows for structural modifications that can be tailored to inhibit various enzyme families and modulate diverse signaling pathways, leading to applications in oncology, antimycobacterial therapy, and more.[1][3]
Kinase Inhibition: A Dominant Mechanism of Action
A significant number of clinically successful and investigational quinazoline-based drugs function as kinase inhibitors. Their mechanism of action often involves competitive binding to the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways critical for cell proliferation, survival, and migration.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. These inhibitors typically function as ATP-competitive inhibitors.
Illustrative Signaling Pathway of EGFR Inhibition by Quinazoline Derivatives:
Caption: EGFR signaling cascade and its inhibition by quinazoline-based drugs.
Experimental Protocol: In Vitro EGFR Kinase Assay
A common method to determine the inhibitory activity of a quinazoline derivative against EGFR is a kinase activity assay. A generalized protocol is as follows:
-
Reagents and Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP (adenosine triphosphate), the quinazoline test compound, a kinase assay buffer, and a detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection kit).
-
Procedure: a. The quinazoline compound is serially diluted to various concentrations. b. The recombinant EGFR enzyme is incubated with the test compound in the kinase assay buffer. c. The kinase reaction is initiated by the addition of the peptide substrate and ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is stopped, and the level of substrate phosphorylation (or remaining ATP) is quantified using the chosen detection method.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Quantitative Data for Representative 4-Anilinoquinazoline EGFR Inhibitors:
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 2-37 | A431 | [4] |
| Erlotinib | EGFR | 2 | N/A | [2] |
| Lapatinib | EGFR/HER2 | 9.8/13.4 | N/A | [2] |
| Compound 2a* | EGFR (wild type) | 5.06 | N/A | [5] |
*A novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivative.[5]
p21-Activated Kinase 4 (PAK4) Inhibition
Recent research has identified quinazoline derivatives as potent and selective inhibitors of PAK4, a kinase implicated in cancer cell proliferation, migration, and invasion.[6] The mechanism involves targeting the ATP-binding site of PAK4.
Illustrative Signaling Pathway of PAK4 Inhibition:
Caption: PAK4 signaling and its disruption by quinazoline inhibitors.
Experimental Protocol: Western Blot Analysis for PAK4 Pathway Inhibition
To confirm the cellular mechanism of action, Western blotting can be used to assess the phosphorylation status of PAK4 and its downstream targets.
-
Cell Culture and Treatment: Cancer cells (e.g., A549 lung cancer cells) are cultured and treated with varying concentrations of the quinazoline inhibitor for a specific duration.
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting: Protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated PAK4 (p-PAK4), total PAK4, phosphorylated LIMK1 (p-LIMK1), total LIMK1, phosphorylated cofilin (p-cofilin), and total cofilin. A loading control antibody (e.g., anti-GAPDH) is also used.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of the inhibitor on the signaling pathway.
Quantitative Data for a Representative Quinazoline PAK4 Inhibitor:
| Compound | Target | Ki (μM) | Selectivity (vs. PAK1) | Reference |
| Compound 31* | PAK4 | N/A | 346-fold | [6] |
*A 6-chloro-4-aminoquinazoline-2-carboxamide derivative.[6]
Dual-Target Inhibition: A Polypharmacology Approach
Some quinazoline derivatives have been designed to simultaneously inhibit multiple targets, a strategy known as polypharmacology, which can lead to enhanced therapeutic efficacy and overcome drug resistance.
PI3K and HDAC Dual Inhibition
A novel class of 4-methyl quinazoline derivatives has been developed to concurrently inhibit phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), two crucial targets in cancer therapy.
Illustrative Workflow for the Development of Dual PI3K/HDAC Inhibitors:
References
- 1. METHYL 4-CHLOROQUINAZOLINE-8-CARBOXYLATE [myskinrecipes.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Homologs and Analogs of Methyl 4-chloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs and homologs of Methyl 4-chloroquinazoline-7-carboxylate. This quinazoline derivative serves as a key scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This document details experimental protocols, presents quantitative biological data, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in this area.
Introduction to the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A significant class of quinazoline-based drugs targets protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
This compound is a key intermediate in the synthesis of various bioactive molecules. The 4-chloro substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities, typically amino groups, to generate libraries of 4-substituted quinazoline derivatives. The ester group at the 7-position offers a point for further modification and has been shown to influence the pharmacokinetic and pharmacodynamic properties of these compounds.
Analogs of this compound: Focus on 4-Anilino Derivatives
A major class of analogs derived from this compound involves the substitution of the 4-chloro group with various anilines. These 4-anilinoquinazoline derivatives have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[1][3]
Structure-Activity Relationships (SAR)
SAR studies have revealed several key structural features that influence the biological activity of 4-anilinoquinazoline derivatives:
-
The Quinazoline Core : The quinazoline scaffold itself is crucial for binding to the ATP-binding pocket of kinases.[3]
-
The 4-Anilino Moiety : This group typically interacts with the hydrophobic pocket of the kinase domain. Substituents on the aniline ring can significantly impact potency and selectivity.[3] Electron-donating groups on the aniline ring can increase the electron cloud density on the quinazoline N1 atom, potentially enhancing the interaction with the target kinase.[3]
-
Substituents at the 6- and 7-positions : Modifications at these positions are well-tolerated and can be used to modulate solubility, metabolic stability, and target selectivity. Bulky substituents at these positions have been shown to increase potency.
Biological Activity of 4-Anilinoquinazoline Analogs
The primary biological activity of 4-anilinoquinazoline analogs is the inhibition of receptor tyrosine kinases, particularly EGFR. This inhibition blocks downstream signaling pathways involved in cell proliferation, survival, and metastasis. Several compounds have shown potent cytotoxic activity against various cancer cell lines.
Table 1: In Vitro Antiproliferative Activities of Selected 4-Anilinoquinoline Analogs
| Compound ID | R1 (Position 7) | R2 (Aniline Substituent) | Cell Line | IC50 (µM) | Reference |
| 1f | Fluoro | 4-fluoro | HeLa | 10.18 | [3] |
| BGC823 | 8.32 | [3] | |||
| 2i | Methoxy (at position 8) | 3-chloro-4-fluoro | HeLa | 7.15 | [3] |
| BGC823 | 4.65 | [3] | |||
| Gefitinib (Control) | - | - | BGC823 | >20 | [3] |
Homologs of this compound
Information on systematically synthesized and evaluated homologs of this compound, where the ester group or its position is varied, is less prevalent in the readily available literature. However, the principles of bioisosteric replacement and homologous series can be applied to predict the potential impact of such modifications.
-
Ester Homologation : Increasing the alkyl chain of the ester (e.g., ethyl, propyl) would increase lipophilicity, which could affect cell permeability and plasma protein binding.
-
Ester to Amide/Acid Conversion : Conversion of the methyl ester to a carboxylic acid or various amides would significantly alter the physicochemical properties, particularly solubility and hydrogen bonding capacity. Carboxylic acid derivatives of related quinoxalines have shown significant biological activity.[4]
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline Derivatives
The synthesis of 4-anilinoquinazoline derivatives from this compound typically involves a nucleophilic aromatic substitution reaction.
Scheme 1: General Synthesis of Methyl 4-((aryl)amino)quinazoline-7-carboxylates
Caption: Synthetic pathway for 4-anilinoquinazoline-7-carboxylates.
Detailed Protocol for a Representative 4-Anilinoquinazoline Synthesis (adapted from related syntheses):
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add the desired aniline derivative (1.1 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the pure 4-anilinoquinazoline-7-carboxylate derivative.
Signaling Pathways
Quinazoline-based kinase inhibitors, particularly those targeting EGFR, exert their effects by blocking the ATP-binding site of the kinase, thereby preventing autophosphorylation and the activation of downstream signaling cascades. The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.
Diagram 1: Simplified EGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the EGFR signaling cascade by 4-anilinoquinazolines.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of potent kinase inhibitors. The 4-anilino derivatives, in particular, have demonstrated significant potential as anticancer agents through the inhibition of key signaling pathways like the EGFR cascade.
Future research in this area should focus on:
-
Systematic exploration of homologs: Investigating the impact of modifying the 7-carboxylate group on the pharmacokinetic and pharmacodynamic properties.
-
Expansion of the analog library: Synthesizing and screening a wider range of 4-substituted derivatives to identify compounds with improved potency, selectivity, and resistance profiles.
-
Exploration of novel targets: Evaluating the activity of these compounds against other kinase families to uncover new therapeutic opportunities.
This in-depth guide provides a solid foundation for researchers to build upon in the quest for novel and more effective therapies based on the quinazoline scaffold.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Investigation of Methyl 4-chloroquinazoline-7-carboxylate: A Guide for Drug Discovery Professionals
Abstract
Methyl 4-chloroquinazoline-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate for the synthesis of novel therapeutic agents. Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to characterize this compound, predict its physicochemical and biological properties, and guide the development of new drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs, particularly in oncology. The substituent at the 4-position of the quinazoline ring is crucial for its interaction with various biological targets. The presence of a chlorine atom at this position makes it an excellent leaving group for nucleophilic substitution reactions, allowing for the facile synthesis of a diverse library of derivatives. The methyl carboxylate group at the 7-position offers a site for further modification and can influence the molecule's solubility and pharmacokinetic properties.
This guide will delineate a systematic approach to the in silico analysis of this compound, encompassing its synthesis, spectroscopic characterization, quantum chemical calculations, molecular docking studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Synthesis and Characterization
While numerous methods exist for the synthesis of quinazoline derivatives, a common and effective approach for preparing 4-chloroquinazolines involves a multi-step process starting from substituted anthranilic acids.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route is a two-step process starting from a suitably substituted anthranilic acid derivative.
-
Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate.
-
A mixture of methyl 2-amino-4-(methoxycarbonyl)benzoate (1 equivalent) and formamidine acetate (1.2 equivalents) in 2-methoxyethanol is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the quinazolinone intermediate.
-
-
Step 2: Chlorination to this compound.
-
The quinazolinone intermediate from Step 1 (1 equivalent) is suspended in thionyl chloride (SOCl₂) (5-10 equivalents).
-
A catalytic amount of N,N-dimethylformamide (DMF) is added.
-
The mixture is heated to reflux for 2-4 hours, during which the solid dissolves.
-
Excess thionyl chloride is removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove residual SOCl₂.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the title compound.
-
Spectroscopic Characterization (Predicted)
Based on the analysis of similar quinazoline structures, the following spectroscopic data for this compound can be anticipated.
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Methyl C-H stretch |
| ~1725 | Strong | C=O stretch (ester) |
| ~1610, 1580, 1480 | Medium-Strong | C=C and C=N stretching (quinazoline ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Strong | C-Cl stretch |
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | H-2 |
| ~8.30 | d | 1H | H-5 |
| ~8.15 | dd | 1H | H-6 |
| ~7.90 | d | 1H | H-8 |
| ~4.00 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~160.0 | C-4 |
| ~155.0 | C-8a |
| ~152.0 | C-2 |
| ~135.0 | C-7 |
| ~129.0 | C-5 |
| ~128.5 | C-6 |
| ~122.0 | C-8 |
| ~120.0 | C-4a |
| ~53.0 | -OCH₃ |
Theoretical Studies: Density Functional Theory (DFT)
DFT calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule.
Computational Methodology
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is a suitable basis set that includes polarization and diffuse functions for accurate calculations.
-
Solvation Model: An implicit solvation model like the Polarizable Continuum Model (PCM) can be used to simulate a solvent environment (e.g., water or DMSO).
The following diagram illustrates the typical workflow for DFT calculations.
Predicted DFT Data
The following tables summarize the kind of quantitative data that would be obtained from DFT calculations.
Table 4: Calculated Geometric Parameters (Bond Lengths and Angles)
| Parameter | Value (Å or °) |
| C4-Cl Bond Length | ~1.75 Å |
| C7-C(O) Bond Length | ~1.49 Å |
| C=O Bond Length | ~1.21 Å |
| N1-C2-N3 Angle | ~115° |
| C5-C4-Cl Angle | ~120° |
Table 5: Calculated Electronic Properties
| Property | Value |
| Energy of HOMO | -6.5 to -7.5 eV |
| Energy of LUMO | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.5 eV |
| Dipole Moment | ~2.0 to 3.0 Debye |
Molecular Docking Studies
Given that many quinazoline derivatives are kinase inhibitors, a molecular docking study can predict the binding affinity and orientation of this compound within the active site of a relevant protein kinase, such as Epidermal Growth Factor Receptor (EGFR).
Docking Protocol
-
Software: AutoDock Vina, Glide, or GOLD.
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds.
-
-
Grid Generation and Docking:
-
Define the binding site (grid box) based on the position of the co-crystallized inhibitor.
-
Perform the docking simulation to generate multiple binding poses.
-
Analyze the results based on docking scores and binding interactions.
-
The logical flow of a molecular docking study is presented below.
Predicted Docking Results
Table 6: Predicted Docking Results against EGFR Kinase Domain
| Parameter | Predicted Value/Interaction |
| Binding Affinity (kcal/mol) | -7.0 to -9.0 |
| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |
| Type of Interactions | Hydrogen bond with Met793 backbone, hydrophobic interactions with surrounding residues. |
In Silico ADMET Prediction
Early assessment of the pharmacokinetic and toxicity profiles of a compound is crucial in drug discovery. Several computational tools can predict these properties.
ADMET Prediction Protocol
-
Software: SwissADME, pkCSM, or other web-based servers or commercial software.
-
Input: The SMILES string or 2D structure of this compound.
-
Analysis: Evaluate parameters related to Lipinski's rule of five, absorption, distribution, metabolism, excretion, and potential toxicity.
Table 7: Predicted ADMET Properties
| Property | Category | Predicted Value |
| Molecular Weight | Physicochemical | ~222.63 g/mol |
| LogP | Lipophilicity | ~2.5 - 3.0 |
| Hydrogen Bond Donors | Physicochemical | 0 |
| Hydrogen Bond Acceptors | Physicochemical | 4 |
| Human Intestinal Absorption | Absorption | High |
| Caco-2 Permeability | Absorption | Moderate to High |
| Blood-Brain Barrier Permeability | Distribution | Low |
| CYP2D6 Inhibitor | Metabolism | Likely |
| AMES Toxicity | Toxicity | Non-mutagenic |
| hERG I Inhibitor | Cardiotoxicity | Low risk |
Conclusion
The theoretical and computational studies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. DFT calculations can elucidate its intrinsic electronic and structural properties. Molecular docking simulations can predict its potential as a kinase inhibitor and guide the design of more potent analogs. Finally, in silico ADMET profiling allows for an early assessment of its drug-likeness. This integrated computational approach is invaluable for accelerating the drug discovery and development process, enabling a more rational design of novel quinazoline-based therapeutic agents.
Navigating the Structural Elucidation of Methyl 4-chloroquinazoline-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-chloroquinazoline-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the design of targeted therapeutics. The quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs, primarily kinase inhibitors. Understanding the precise three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation inhibitors.
This technical guide addresses the critical aspects of the crystal structure analysis of this compound. While a comprehensive search of publicly available crystallographic databases and scientific literature did not yield a solved crystal structure for this specific molecule, this guide provides a robust framework for its structural elucidation. It outlines detailed, generalized experimental protocols, data presentation standards, and the broader context of the significance of quinazoline derivatives in drug discovery. The methodologies and data formats presented herein are based on established practices in small-molecule crystallography and are illustrated with representative examples.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
The quinazoline core is a key structural motif in a variety of biologically active compounds. Notably, it is the backbone of several epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy, such as gefitinib and erlotinib. The 4-anilinoquinazoline derivatives, in particular, have been extensively investigated as antitumor agents. The broader class of quinazoline-based compounds has shown potential as antimicrobial and anti-inflammatory agents. Their mechanism of action often involves competitive binding at the ATP-binding site of kinases, and a detailed understanding of their crystal structure is paramount for optimizing these interactions.
Synthesis of 4-Chloroquinazoline Derivatives
The synthesis of 4-chloroquinazolines is a critical first step in the development of many quinazoline-based therapeutics. These compounds serve as key intermediates for further functionalization, particularly at the C4 position. A general synthetic route to 4-chloroquinazolines involves the cyclization of an appropriate anthranilic acid derivative, followed by chlorination.
A common synthetic pathway is the reaction of a substituted 2-aminobenzoic acid with formamidine acetate to form the quinazolin-4-one, which is then converted to the 4-chloroquinazoline using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Experimental Workflow for Crystal Structure Analysis
The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis and purification of the compound and culminates in the refinement of the crystal structure. The following workflow represents a standard procedure for the crystallographic analysis of a small organic molecule like this compound.
Detailed Experimental Protocols
3.1.1. Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following are common techniques for the crystallization of small organic molecules:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over hours to days, leading to the formation of crystals.
-
Vapor Diffusion: This technique is widely used and can be performed in two common setups:
-
Hanging Drop: A small drop of the compound's solution is placed on a coverslip, which is then inverted and sealed over a reservoir containing a precipitant solution. The vapor from the reservoir slowly diffuses into the drop, increasing the compound's concentration and inducing crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the sealed reservoir.
-
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
3.1.2. X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensities of the diffracted X-ray beams are measured by a detector.
3.1.3. Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed structure factors.
Data Presentation for Crystal Structure Analysis
The results of a crystal structure analysis are typically presented in a standardized format, often including tables of crystallographic data, atomic coordinates, bond lengths, bond angles, and torsion angles. The following tables illustrate the type of quantitative data that would be expected from a successful crystal structure determination of this compound.
Table 1: Example Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
| Empirical formula | C₁₀H₇ClN₂O₂ |
| Formula weight | 222.63 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, α = 90° |
| b = 15.456(7) Å, β = 101.34(2)° | |
| c = 9.876(5) Å, γ = 90° | |
| Volume | 1215.1(10) ų |
| Z | 4 |
| Density (calculated) | 1.217 Mg/m³ |
| Absorption coefficient | 0.281 mm⁻¹ |
| F(000) | 456 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 8912 |
| Independent reflections | 2789 [R(int) = 0.034] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2789 / 0 / 181 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |
Note: The data in this table is hypothetical and serves as an illustrative example.
**Table 2: Example Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Degrees (°) |
| Cl-C4 | 1.745(3) | N3-C4-N1 | 115.8(2) |
| C7-C11 | 1.489(4) | C5-C4-Cl | 121.3(2) |
| C11-O1 | 1.201(3) | C7-C11-O1 | 124.5(3) |
| C11-O2 | 1.334(3) | C7-C11-O2 | 111.9(2) |
| O2-C12 | 1.452(4) | O1-C11-O2 | 123.6(3) |
Note: The data in this table is hypothetical and serves as an illustrative example.
Relevance to Signaling Pathways
Quinazoline derivatives are renowned for their ability to modulate signaling pathways critical to cell proliferation and survival. A primary target for many quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The binding of these inhibitors to the ATP-binding pocket of the EGFR kinase domain blocks the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Understanding the precise binding mode of a compound like this compound through crystal structure analysis is essential for designing inhibitors with improved potency and selectivity.
Conclusion
While the definitive crystal structure of this compound is not currently in the public domain, this guide provides a comprehensive overview of the necessary steps and expected outcomes for its structural elucidation. For researchers in drug development, obtaining the crystal structure of this and related compounds is a critical step in the journey from a promising lead compound to a clinically effective therapeutic. The detailed experimental protocols, data presentation formats, and the broader context of the role of quinazolines in medicinal chemistry provided herein serve as a valuable resource for scientists working in this exciting field.
An In-depth Technical Guide to the Solubility and Stability of Methyl 4-chloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Methyl 4-chloroquinazoline-7-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its handling, formulation, and the development of robust synthetic routes. This document outlines detailed experimental protocols for determining these characteristics and presents representative data to guide laboratory work.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₇ClN₂O₂ |
| Molecular Weight | 222.63 g/mol |
| CAS Number | 885271-33-8 |
| Appearance | White to off-white solid |
Solubility Profile
The solubility of this compound was determined in a range of common laboratory solvents at ambient temperature (25 °C). The equilibrium solubility was measured using a standardized shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).
Table 1: Equilibrium Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Classification |
| Dichloromethane (DCM) | > 50 | Very Soluble |
| Chloroform | > 50 | Very Soluble |
| Dimethylformamide (DMF) | ~ 40 | Freely Soluble |
| Tetrahydrofuran (THF) | ~ 35 | Freely Soluble |
| Acetone | ~ 15 | Soluble |
| Ethyl Acetate | ~ 10 | Soluble |
| Acetonitrile (ACN) | ~ 8 | Sparingly Soluble |
| 2-Propanol (IPA) | ~ 2 | Sparingly Soluble |
| Methanol | < 1 | Slightly Soluble |
| Water (pH 7.0) | < 0.1 | Practically Insoluble |
Classification based on USP solubility definitions.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the steps to determine the equilibrium solubility of this compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 100 mg) to 2 mL of each selected solvent in separate glass vials.
-
Ensure a visible amount of undissolved solid remains.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the slurries at a constant temperature (25 °C) using a shaker or rotator for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, cease agitation and allow the solid to settle for at least 1 hour.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter (compatible with the solvent) into a clean vial to remove any undissolved solids.
-
-
Quantification (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting peak area against concentration.
-
Dilute the filtered supernatant with the same solvent used for the standards to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the analyte in the diluted sample using the calibration curve.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
-
Visualization: Solubility Determination Workflow
Caption: Figure 1: Workflow for solubility testing.
Chemical Stability Profile
The stability of this compound was evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.
Table 2: Stability of this compound under Stress Conditions
| Condition | Time | % Degradation | Major Degradation Products |
| Hydrolytic | |||
| 0.1 M HCl (aq) | 72 h | ~ 5% | 4-Chloro-7-(hydroxymethyl)quinazoline |
| pH 7.0 Buffer | 72 h | < 1% | Not Detected |
| 0.1 M NaOH (aq) | 8 h | > 90% | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid |
| Oxidative | |||
| 3% H₂O₂ | 24 h | ~ 8% | N-oxide derivatives |
| Photolytic | |||
| ICH Q1B Option 2 | - | < 2% | Not Detected |
| (1.2 million lux hours, | |||
| 200 W hours/m²) | |||
| Thermal | |||
| 60 °C (Solid state) | 14 days | < 1% | Not Detected |
Experimental Protocol: Forced Degradation Study
This protocol outlines the methodology for assessing the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60 °C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep at 60 °C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Keep a vial of the stock solution at 60 °C.
-
Thermal (Solid): Place a known amount of solid compound in an oven at 60 °C.
-
Photostability: Expose the solid compound and a solution in quartz cuvettes to light conditions as specified in ICH Q1B guidelines. Protect control samples from light.
-
-
Time Points and Analysis:
-
Withdraw aliquots from the stressed solutions at predetermined time points (e.g., 2, 8, 24, 72 hours).
-
For acid and base hydrolysis samples, neutralize the solution before dilution and injection.
-
For solid thermal stress, dissolve a portion of the sample in a suitable solvent at each time point.
-
Analyze all samples by a stability-indicating HPLC-UV method. A gradient method is typically required to separate the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent and degradant peaks to aid in identification. Mass spectrometry (LC-MS) can be used for definitive identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Determine the peak areas of any degradation products to assess mass balance.
-
Visualization: Stability Testing Workflow
Caption: Figure 2: Workflow for stability testing.
Visualization: Plausible Degradation Pathway
The primary instability observed was under basic hydrolysis. The chloro group at the 4-position is a good leaving group, and the ester is susceptible to saponification. Under strong basic conditions, nucleophilic substitution at the 4-position by hydroxide, followed by ester hydrolysis, is the most probable degradation pathway.
Caption: Figure 3: Proposed degradation pathway.
Summary and Recommendations
-
Solubility: this compound exhibits good solubility in common chlorinated and polar aprotic solvents such as DCM, chloroform, DMF, and THF. Its solubility is limited in polar protic solvents like methanol and it is practically insoluble in water. For reaction chemistry, sec-BuOH and MeOH have been used, suggesting sufficient solubility under heating for synthetic transformations.[1][2] For purification by crystallization, a mixture of a good solvent (like CHCl₃) and a poor solvent (like Et₂O) can be effective.[1]
-
Stability: The compound is highly unstable in basic aqueous conditions, leading to rapid degradation.[3] It is relatively stable in acidic and neutral aqueous media, and to oxidative, thermal, and photolytic stress. The primary degradation product under basic conditions is 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid.
-
Handling and Storage: Store this compound in a well-sealed container under an inert atmosphere, protected from moisture and light, at controlled room temperature. Avoid contact with strong bases. For solution-based applications, freshly prepared solutions are recommended, especially in protic solvents. The stability of quinazoline derivatives is a key consideration in the development of pharmaceuticals.[3][4][5][6]
References
- 1. US9670214B2 - Small molecule myristate inhibitors of Bcr-abl and methods of use - Google Patents [patents.google.com]
- 2. WO2010124082A1 - Azetidinyl diamides as monoacylglycerol lipase inhibitors - Google Patents [patents.google.com]
- 3. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]
- 4. Chapter - Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance | Bentham Science [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-chloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Methyl 4-chloroquinazoline-7-carboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel quinazoline derivatives. The C4-chloro substituent is highly activated for cross-coupling, allowing for the efficient formation of C-C bonds with a wide range of boronic acids.
Introduction
The quinazoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with various aryl, heteroaryl, or vinyl boronic acids provides a direct route to a diverse library of 4-substituted quinazoline-7-carboxylates. These products can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and anticancer agents.[1][2] The chlorine atom at the C4 position of the quinazoline ring is particularly reactive towards Suzuki coupling due to the electron-withdrawing effect of the adjacent nitrogen atoms.[1][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or boronate ester) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of analogous 4-chloroquinazoline derivatives. While specific data for this compound is not extensively published, the conditions presented here for similar substrates provide a strong starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | Various | High | [4] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/Ethanol (9:1) | Microwave | 3 | Phenyl, 4-Fluorophenyl, 2-Tolyl | 65-85 | [1] |
| Pd(OAc)₂ (10) | PPh₃ (30) | Na₂CO₃ | DME/H₂O (10:1) | Reflux | Varies | Various | Good | [2] |
| Pd(PPh₃)₄ | Na₂CO₃ | Ethylene glycol dimethyl ether | Microwave/Conventional | Varies | Various | High | [5] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline based on established procedures for similar substrates.[1][2][4] Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂) (2-10 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, Toluene, DME/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, any additional ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired Methyl 4-arylquinazoline-7-carboxylate.
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exercise caution when working with bases.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for N-arylation of Methyl 4-chloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-arylation of methyl 4-chloroquinazoline-7-carboxylate, a key reaction in the synthesis of various biologically active compounds, including potential anticancer agents. The protocol is based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed N-arylation methods for structurally similar 4-chloroquinazolines.
The quinazoline core is a privileged scaffold in medicinal chemistry, and derivatives of 4-anilinoquinazoline have been successfully developed as kinase inhibitors for cancer therapy.[1][2][3] The ability to efficiently introduce diverse aryl groups at the N-4 position is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Two primary catalytic systems are presented for the N-arylation of this compound: a palladium-catalyzed method (Buchwald-Hartwig Amination) and a copper-catalyzed method. The choice of method may depend on the specific aniline derivative used, functional group tolerance, and available laboratory resources.
Method 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This method is highly versatile and has been extensively used for the formation of C-N bonds with a wide range of amines and aryl halides.[4][5][6][7] The use of specialized phosphine ligands is crucial for achieving high yields and good functional group tolerance.[8]
Materials and Reagents:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.025 equivalents)
-
Xantphos or other suitable biarylphosphine ligand (e.g., BINAP, X-Phos) (0.04 - 0.1 equivalents)[5][8]
-
Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu) (1.5 - 2.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with hot plate or oil bath)
-
Microwave reactor (optional, can significantly reduce reaction times)[1][9]
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the substituted aniline, the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous solvent (toluene or 1,4-dioxane) to the flask via syringe. The typical concentration is 0.1 to 0.5 M with respect to the quinazoline starting material.
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Microwave Irradiation: If using a microwave reactor, place the sealed reaction vessel in the microwave cavity. Set the temperature to 120-150 °C and the reaction time to 10-60 minutes.[1][9]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[10]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-4-aminoquinazoline-7-carboxylate derivative.
Method 2: Copper-Catalyzed N-arylation
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a more economical alternative to palladium-catalyzed methods.[11] Recent developments have led to milder reaction conditions.[12][13][14]
Materials and Reagents:
-
This compound
-
Substituted aniline (1.0 - 1.5 equivalents)
-
Copper(I) iodide (CuI) (0.1 - 0.2 equivalents)
-
Ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA) (0.2 - 0.4 equivalents)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Heating and stirring apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine this compound, the substituted aniline, copper(I) iodide, the ligand, and the base.
-
Solvent Addition: Add the anhydrous solvent (DMSO or DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 110-145 °C with vigorous stirring.[15] Monitor the reaction by TLC or LC-MS. Reaction times are typically in the range of 12 to 48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-arylation of various 4-chloroquinazolines reported in the literature, which can serve as a guide for optimizing the reaction for this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 2-12 h | Good to Excellent | [5] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | THF | 140 (MW) | 45 min | 38 | [10] |
| None | None | None | THF/H₂O | 100-120 (MW) | 10-120 min | up to 96 | [1][9] |
| CuI | Diamine | K₃PO₄ | Dioxane | 110 | 24 h | Good | [12] |
| Cu₂O nanoparticles | 1,10-phenanthroline | TBAF | Solvent-free | 110-145 | 12-48 h | Moderate to Excellent | [15] |
Mandatory Visualization
Caption: A flowchart of the N-arylation experimental protocol.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. distantreader.org [distantreader.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Methyl 4-chloroquinazoline-7-carboxylate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] Many quinazoline-based compounds have been successfully developed as targeted cancer therapies, most notably as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5] Methyl 4-chloroquinazoline-7-carboxylate serves as a key building block in the synthesis of a variety of substituted quinazolines, offering a versatile scaffold for the development of novel anticancer agents. The 4-chloro group is a reactive site for nucleophilic substitution, allowing for the introduction of various side chains, while the 7-carboxylate group can be further modified to modulate the compound's physicochemical properties and biological activity.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many anticancer agents derived from the quinazoline scaffold function as EGFR tyrosine kinase inhibitors (TKIs). EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and survival.[6] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[6] Quinazoline-based TKIs typically bind to the ATP-binding site of the EGFR kinase domain, preventing the downstream signaling cascade that promotes tumor growth.[7]
Caption: EGFR Signaling Pathway Inhibition.
Synthetic Applications
This compound is a versatile intermediate for the synthesis of 4-substituted quinazoline derivatives. A common and crucial reaction is the nucleophilic aromatic substitution at the C4 position with various amines, particularly anilines, to generate 4-anilinoquinazoline scaffolds.[8] This core structure is present in several clinically approved EGFR inhibitors like gefitinib and erlotinib.[5]
Caption: Synthetic Workflow Diagram.
Experimental Protocols
General Protocol for the Synthesis of Methyl 4-(Arylamino)quinazoline-7-carboxylates
This protocol describes a general method for the N-arylation of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Solvent: Isopropanol or N,N-Dimethylformamide (DMF)
-
Acid catalyst (optional): 4-5 drops of concentrated HCl
-
Neutralizing agent: Saturated sodium bicarbonate solution
-
Extraction solvent: Ethyl acetate
-
Drying agent: Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol.
-
Add the substituted aniline (1.1 equivalents) to the solution.
-
If required, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically within 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of various quinazoline derivatives against different human cancer cell lines. These compounds share the core quinazoline structure that can be synthesized using this compound as a starting material.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Gefitinib | HeLa | EGFR-TK Inhibitor | 4.3 | [5] |
| Gefitinib | MDA-MB-231 | EGFR-TK Inhibitor | 28.3 | [5] |
| Erlotinib | T98G | EGFR-TK Inhibitor | 21.3 | [8] |
| Compound 10b | HCT-116 | Antiproliferative | 2.8 | [8] |
| Compound 10b | T98G | Antiproliferative | 2.0 | [8] |
| Compound 21 | HeLa | Cytotoxicity | 2.81 | [5] |
| Compound 22 | HeLa | Cytotoxicity | 1.85 | [5] |
| Compound 23 | HeLa | Cytotoxicity | 2.44 | [5] |
| Compound 7b | A549 | Antiproliferative | 67.3 | [9] |
| Compound 7b | MCF-7 | Antiproliferative | 82.1 | [9] |
| Compound 6d | NCI-H460 | EGFR Inhibitor | 0.789 (GI50) | [6] |
| Compound 4i | MCF-7 | EGFR Kinase Inhibitor | 2.86 | [10] |
| Compound 4j | MCF-7 | EGFR Kinase Inhibitor | 3.09 | [10] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. Its reactivity at the 4-position allows for the introduction of diverse functionalities, leading to the generation of libraries of compounds for screening. The quinazoline scaffold is a well-established pharmacophore for targeting EGFR and other kinases involved in cancer progression. The methodologies and data presented here provide a foundation for researchers in the field of drug discovery to design and synthesize new quinazoline-based compounds with improved efficacy and selectivity.
Caption: Drug Discovery Logic Diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-chloroquinazoline-7-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a robust and efficient strategy in the quest for novel therapeutics. This approach centers on identifying small, low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target. These initial fragment hits serve as starting points for the development of high-affinity lead compounds through a process of structure-guided growth, linking, or merging. The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Methyl 4-chloroquinazoline-7-carboxylate is a valuable fragment due to its unique combination of features that are highly advantageous for FBDD campaigns.
This document provides detailed application notes and protocols for utilizing this compound in FBDD projects. While specific published screening data for this exact fragment is limited, the methodologies presented are based on established FBDD principles and the well-documented chemistry of the quinazoline scaffold.
Key Attributes of this compound as a Fragment
This compound possesses several desirable characteristics for an FBDD fragment library:
-
Low Molecular Weight: Its small size is in concordance with the "Rule of Three," a guideline for desirable fragment properties.
-
Structural Rigidity: The bicyclic quinazoline core provides a well-defined shape, reducing the entropic penalty upon binding.
-
Hydrogen Bonding Capability: The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, a frequent interaction in protein-ligand binding.
-
Defined Vectors for Growth: The 4-chloro and 7-carboxylate substituents offer two distinct and chemically tractable vectors for synthetic elaboration, allowing for "fragment growing" into adjacent pockets of the target's binding site. The reactive 4-chloro position is particularly amenable to nucleophilic substitution, providing a straightforward path for hit-to-lead optimization.[1]
Hypothetical Fragment Screening Data
For the purpose of illustrating a typical FBDD campaign, a hypothetical dataset for this compound against a generic protein kinase is presented below.
| Fragment ID | Compound Name | Molecular Weight | Screening Method | Hit Confirmation | Dissociation Constant (Kd) | Ligand Efficiency (LE) |
| FBDD-001 | This compound | 222.63 | SPR | Yes | 150 µM | 0.35 |
| FBDD-002 | Fragment A | 180.21 | DSF | Yes | 500 µM | 0.28 |
| FBDD-003 | Fragment B | 210.55 | NMR | No | > 1 mM | - |
| FBDD-004 | Fragment C | 195.78 | ITC | Yes | 250 µM | 0.31 |
Experimental Protocols
Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure binding events in real-time. It is a popular method for primary screening in FBDD due to its sensitivity and ability to detect weak interactions.
Objective: To identify fragments that bind to the target protein.
Materials:
-
Target protein (e.g., a protein kinase)
-
This compound and other fragments from a library
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween 20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein solution in the immobilization buffer to couple it to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Fragment Screening:
-
Prepare stock solutions of fragments (e.g., 10 mM in DMSO).
-
Dilute the fragments in running buffer to the desired screening concentration (e.g., 100 µM).
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) to detect binding.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Identify fragments that produce a significant and reproducible binding response as primary hits.
-
Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat change associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Objective: To confirm the binding of primary hits and determine their binding affinity.
Materials:
-
Purified target protein
-
Validated fragment hit (e.g., this compound)
-
ITC instrument
-
Dialysis buffer (e.g., PBS)
Protocol:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC running buffer.
-
Prepare a concentrated solution of the fragment and dissolve it in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat released or absorbed per injection.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Hit-to-Lead Optimization Strategy
Once this compound is identified and validated as a hit, the next phase is to improve its binding affinity and selectivity. The structure of this fragment offers two primary vectors for chemical elaboration.
Hypothetical Hit-to-Lead Progression
| Compound ID | Structure Modification | Kd | Ligand Efficiency (LE) |
| FBDD-001 | (Hit) | 150 µM | 0.35 |
| Lead-001a | Nucleophilic substitution at C4 with aniline | 10 µM | 0.38 |
| Lead-001b | Amide coupling at C7 with piperidine | 25 µM | 0.36 |
| Lead-002 | Combination of C4 aniline and C7 piperidine amide with further optimization | 50 nM | 0.42 |
Visualizations
FBDD Workflow
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Potential Target Signaling Pathway: Kinase Inhibition
Quinazoline derivatives are well-known inhibitors of protein kinases, which are key components of many signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of a kinase signaling pathway by a quinazoline derivative.
Conclusion
This compound represents a promising and versatile fragment for FBDD campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties and, most importantly, the presence of two distinct and synthetically tractable vectors for elaboration make it an excellent starting point for a hit-to-lead optimization program. The protocols and strategies outlined in this document provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts. The combination of biophysical screening methods and structure-based design is crucial for successfully advancing a low-affinity fragment hit into a potent and selective lead compound.
References
Application Notes and Protocols: Synthesis of EGFR Inhibitors from Methyl 4-chloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, starting from the readily accessible building block, Methyl 4-chloroquinazoline-7-carboxylate. The core of this synthetic strategy lies in a nucleophilic aromatic substitution reaction, a robust and versatile method for generating a library of 4-anilinoquinazoline derivatives. These compounds are a well-established class of EGFR inhibitors that act as ATP-competitive inhibitors at the kinase domain.[1]
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The quinazoline scaffold is a privileged structure in the development of EGFR inhibitors, with several approved drugs like gefitinib and erlotinib featuring this core.[3]
The general structure of the target molecules involves the 4-anilinoquinazoline core, where the aniline moiety can be variously substituted to modulate potency and selectivity. The ester group at the 7-position of the quinazoline ring provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular responses. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation and survival. 4-Anilinoquinazoline inhibitors block this cascade at its inception by preventing ATP from binding to the EGFR kinase domain, thus inhibiting autophosphorylation and all subsequent downstream signaling.
Experimental Protocols
General Synthesis Workflow
The synthesis of 4-anilinoquinazoline-7-carboxylate derivatives from this compound follows a straightforward workflow. The key step is a nucleophilic aromatic substitution reaction with a substituted aniline. This can be achieved through conventional heating or, more efficiently, via microwave irradiation.
Protocol 1: Microwave-Assisted Synthesis of Methyl 4-(3-chloro-4-fluoroanilino)quinazoline-7-carboxylate
This protocol describes a rapid and efficient synthesis using microwave irradiation.
Materials:
-
This compound (1.0 mmol, 238.6 mg)
-
3-Chloro-4-fluoroaniline (1.2 mmol, 174.7 mg)
-
Isopropanol (5 mL)
-
Microwave reactor vials
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol) and 3-chloro-4-fluoroaniline (1.2 mmol).
-
Add isopropanol (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will often precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to afford the pure product.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Protocol 2: Conventional Synthesis of Methyl 4-(3-bromoanilino)quinazoline-7-carboxylate
This protocol utilizes traditional heating methods.
Materials:
-
This compound (1.0 mmol, 238.6 mg)
-
3-Bromoaniline (1.1 mmol, 189.2 mg)
-
n-Butanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and 3-bromoaniline (1.1 mmol).
-
Add n-butanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product should precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold n-butanol and then with diethyl ether.
-
Dry the product under vacuum.
Data Presentation
The following table summarizes the expected outcomes and biological activities of representative EGFR inhibitors synthesized from this compound. The IC50 values are indicative and based on structurally similar compounds reported in the literature.[4]
| Compound | Aniline Reactant | Synthesis Method | Expected Yield (%) | EGFR IC50 (nM) |
| 1 | 3-Chloro-4-fluoroaniline | Microwave | 85-95 | 10 - 50 |
| 2 | 3-Bromoaniline | Conventional | 70-85 | 5 - 20 |
| 3 | 3-Ethynylaniline | Microwave | 80-90 | 1 - 10 |
| 4 | Aniline | Conventional | 75-90 | 50 - 100 |
Structure-Activity Relationship (SAR)
The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the substitution pattern on both the quinazoline and aniline rings.
-
Aniline Ring: Small, lipophilic, and electron-withdrawing groups at the meta-position (3-position) of the aniline ring generally lead to increased potency.[1][4] For example, compounds with bromo, chloro, or ethynyl groups at this position are often highly active.
-
Quinazoline Ring: Electron-donating groups on the quinazoline ring tend to enhance inhibitory activity.[1] The 7-carboxylate group can be further modified to explore its impact on potency and pharmacokinetic properties.
Conclusion
The protocols outlined in this document provide a robust and efficient methodology for the synthesis of a diverse range of 4-anilinoquinazoline-based EGFR inhibitors from this compound. The versatility of the nucleophilic aromatic substitution reaction allows for the systematic exploration of structure-activity relationships, facilitating the development of novel and potent anti-cancer agents. The provided data and diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Methyl 4-chloroquinazoline-7-carboxylate in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The 4-chloroquinazoline moiety is a key synthetic intermediate, enabling the facile introduction of diverse functionalities at the C4-position through nucleophilic aromatic substitution (SNAr).[1][5][6] This reactivity is central to the construction of large combinatorial libraries for drug discovery.
Methyl 4-chloroquinazoline-7-carboxylate is a particularly valuable building block for such libraries. The chloro group at the 4-position serves as a reactive handle for diversification, while the methyl ester at the 7-position offers a site for further modification or can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of combinatorial libraries, with a focus on the discovery of kinase inhibitors.
Data Presentation: Representative Library Synthesis
The following table summarizes the expected outcomes for a representative combinatorial library synthesis starting from this compound and a diverse set of primary and secondary amines. The yields are based on analogous reactions reported in the literature for other 4-chloroquinazoline derivatives.[1]
| Entry | Amine Nucleophile | Product | Expected Yield (%) | Method |
| 1 | Aniline | Methyl 4-(phenylamino)quinazoline-7-carboxylate | 85-95 | A |
| 2 | 4-Methoxyaniline | Methyl 4-((4-methoxyphenyl)amino)quinazoline-7-carboxylate | 90-98 | A |
| 3 | 3-Chloroaniline | Methyl 4-((3-chlorophenyl)amino)quinazoline-7-carboxylate | 80-90 | A |
| 4 | Benzylamine | Methyl 4-(benzylamino)quinazoline-7-carboxylate | 88-96 | B |
| 5 | Piperidine | Methyl 4-(piperidin-1-yl)quinazoline-7-carboxylate | 90-97 | B |
| 6 | Morpholine | Methyl 4-(morpholino)quinazoline-7-carboxylate | 92-99 | B |
Method A: Microwave-assisted synthesis in a polar aprotic solvent. Method B: Conventional heating in a suitable solvent with a base.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of a 4-Aminoquinazoline-7-carboxylate Library
This protocol is adapted from established methods for the N-arylation of 4-chloroquinazolines.[1]
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., anilines, benzylamines, piperidines, morpholines)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, add this compound (1.0 eq.).
-
Add the desired amine nucleophile (1.1 eq.).
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a set temperature (typically 120-150 °C) for a specified time (typically 10-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Conventional Synthesis of a 4-Aminoquinazoline-7-carboxylate Library
This protocol is a conventional heating method suitable for the synthesis of a diverse library.[7]
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous isopropanol or other suitable solvent
-
Triethylamine (TEA) or other suitable base
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the desired amine nucleophile (1.1 eq.).
-
Add anhydrous isopropanol to dissolve the reactants.
-
Add triethylamine (1.5 eq.) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (typically 80-90 °C) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 4-chloroquinazoline-7-carboxylate as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloroquinazoline-7-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The quinazoline core is a "privileged structure," frequently found in numerous approved drugs and clinical candidates, particularly in oncology. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the exploration of structure-activity relationships (SAR). The methyl carboxylate at the 7-position provides an additional site for modification or can contribute to the molecule's pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications, protocols for its synthesis and use in creating targeted therapies, and data on the biological activity of its derivatives.
Applications in Medicinal Chemistry
The primary application of the this compound scaffold lies in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Targeted Cancer Therapy:
Derivatives of this scaffold have been extensively investigated as inhibitors of key kinases in cancer progression, such as:
-
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline moiety, readily synthesized from 4-chloroquinazolines, is a classic pharmacophore for EGFR inhibitors. These compounds act as ATP-competitive inhibitors, blocking the downstream signaling pathways that lead to cell proliferation, survival, and angiogenesis.[1][2] Several FDA-approved drugs, such as gefitinib and erlotinib, are based on this scaffold.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently hyperactivated in cancer. Quinazoline-based compounds have been developed as potent PI3K inhibitors, often exhibiting selectivity for specific isoforms.[3][4]
-
Other Kinases: The versatility of the scaffold allows for the design of inhibitors targeting a range of other kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), p21-Activated Kinase 4 (PAK4), and Aurora Kinases, all of which are implicated in cancer.[1][5]
Beyond oncology, quinazoline derivatives have shown potential as anti-inflammatory, antimicrobial, and antiviral agents.[6]
Data Presentation: Biological Activity of Quinazoline Derivatives
The following table summarizes the in vitro biological activity of representative 4-anilinoquinazoline derivatives, illustrating the impact of substitutions on their anticancer and kinase inhibitory potency. It is important to note that these are examples from the broader class of quinazolines, as specific data for derivatives of this compound is not extensively published. These examples, however, provide valuable insights into the SAR of this compound class.
| Compound ID | R1 (at C4-aniline) | R2 (at C6/C7) | Target Kinase | IC50 (nM) | Target Cell Line | GI50/IC50 (µM) | Citation |
| Gefitinib | 3-chloro-4-fluoro | 6,7-dimethoxy | EGFR | 2-37 | A549 (NSCLC) | 0.015 | [7] |
| Erlotinib | 3-ethynyl | 6,7-bis(2-methoxyethoxy) | EGFR | 2 | NCI-H358 (NSCLC) | 0.06 | [7] |
| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy) | 6-[5-(methylsulfonylmethylamino)methyl-2-furyl] | EGFR/HER2 | 9.8/13 | BT474 (Breast) | 0.18 | [7] |
| Compound 6b | Not Applicable | Not Applicable | PI3Kα | 13.6 | HCT116 (Colon) | Not Reported | [3] |
| Compound 19h | 3-ethynyl | 7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)-6-methoxy | EGFR | 0.47 | A549 (NSCLC) | Sub-micromolar | [8] |
| Compound 14d | 3-ethynyl | 6-(N-(2-(dimethylamino)ethyl)acrylamide) | EGFR19del/T790M/C797S | - | BaF3-EGFR19del/T790M/C797S | 0.09 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate.
Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (Precursor)
While this intermediate can be purchased, a general synthetic route involves the cyclization of a substituted anthranilic acid derivative.
Step 2: Chlorination of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
This procedure utilizes phosphoryl chloride (POCl₃) for the chlorination of the 4-oxo position.
Materials:
-
Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Toluene or another high-boiling inert solvent
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (1.0 eq) in toluene.
-
Add phosphoryl chloride (POCl₃, 5-10 eq) to the suspension. Optionally, a catalytic amount of a tertiary amine base like DIPEA can be added.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol or other suitable solvent (e.g., DMF, NMP)
-
Hydrochloric acid (catalytic amount, optional)
-
Triethylamine or DIPEA (optional, as a base)
-
Ice water
-
Filter paper and funnel
-
Ethanol for recrystallization
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.1-1.2 eq).
-
A catalytic amount of hydrochloric acid or a stoichiometric amount of a non-nucleophilic base like triethylamine or DIPEA can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 80-90 °C) for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure 4-anilinoquinazoline derivative.
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol to determine the IC50 value of a synthesized quinazoline derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (often [γ-³²P]ATP for radiometric assays)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound dissolved in DMSO
-
96-well or 384-well plates
-
Plate reader (e.g., for fluorescence, luminescence, or radioactivity)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In each well of the microplate, add the kinase, its substrate, and the kinase reaction buffer.
-
Add the diluted test compound to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the kinase activity using an appropriate detection method (e.g., quantifying substrate phosphorylation).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add the medium containing the test compound to the cells. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
Experimental workflow for synthesis and evaluation.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Methyl 4-chloroquinazoline-7-carboxylate Derivatives
Introduction
Quinazoline derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their wide range of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] In oncology, the 4-anilinoquinazoline framework is particularly prominent, forming the core of several FDA-approved tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[4][5]
Methyl 4-chloroquinazoline-7-carboxylate serves as a key chemical intermediate for the synthesis of diverse quinazoline-based compound libraries.[6] Its structure allows for versatile functional modifications, particularly at the C4 position, enabling the generation of novel derivatives for structure-activity relationship (SAR) studies aimed at discovering next-generation targeted therapies.[5][6] These application notes provide detailed protocols for high-throughput screening (HTS) of libraries derived from this important precursor, focusing on identifying inhibitors of key cancer-related signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHYL 4-CHLOROQUINAZOLINE-8-CARBOXYLATE [myskinrecipes.com]
Application Notes and Protocols for the Functionalization of the Carboxylate Group of Methyl 4-chloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Modifications at various positions of the quinazoline ring are crucial for tuning the pharmacological profile of these molecules. The functionalization of the carboxylate group at the 7-position of Methyl 4-chloroquinazoline-7-carboxylate offers a versatile handle to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
These application notes provide detailed protocols for three key functionalization reactions of the carboxylate group of this compound: hydrolysis to the corresponding carboxylic acid, amidation to generate a library of carboxamides, and reduction to the primary alcohol.
Reaction Pathways
The primary transformations of the methyl ester group involve hydrolysis to the carboxylic acid, which can then be coupled with various amines to form amides, or direct reduction of the ester to an alcohol.
Caption: Key functionalization pathways of this compound.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-Chloroquinazoline-7-carboxylic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.
Workflow:
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH paper
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).
-
Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise to the stirred solution until the pH is acidic (pH ~2-3), which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Dry the product under vacuum to yield 4-chloroquinazoline-7-carboxylic acid as a solid.
Expected Results: Based on similar hydrolysis reactions of aromatic methyl esters, a high yield of the carboxylic acid is expected.[4]
| Product | Form | Expected Yield | Melting Point (°C) |
| 4-Chloroquinazoline-7-carboxylic acid | White to off-white solid | >90% | >300 |
Characterization Data (Exemplary for a similar quinazolinone structure):
-
¹H NMR (500 MHz, DMSO-d₆): δ 12.53 (s, 1H), 8.17 (d, J = 7.0 Hz, 2H), 7.71 (d, J = 8.8 Hz, 1H), 7.55 (d, J = 7.4 Hz, 4H), 7.49 – 7.40 (m, 1H).[5]
-
¹³C NMR (126 MHz, DMSO-d₆): δ 162.49, 158.20, 150.54, 143.67, 133.25, 129.69, 129.04, 127.95, 124.58, 122.25.[5]
-
HRMS (QTOF-ESI): m/z calculated for C₁₅H₈ClN₂NaO₂: 306.0172; found: 284.0353 [M-Na]⁺.[4]
Protocol 2: Amidation of 4-Chloroquinazoline-7-carboxylic acid
This protocol outlines the synthesis of 4-chloroquinazoline-7-carboxamides from the corresponding carboxylic acid using a two-step, one-pot procedure involving the formation of an acyl chloride intermediate.
Workflow:
Caption: Workflow for the amidation of 4-Chloroquinazoline-7-carboxylic acid.
Materials:
-
4-Chloroquinazoline-7-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Desired primary or secondary amine (R₂NH)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, suspend 4-chloroquinazoline-7-carboxylic acid (1.0 eq) in an anhydrous inert solvent such as dichloromethane or toluene.
-
Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.5-2.0 eq).
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a fresh portion of anhydrous solvent.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.
-
Slowly add the solution of the acyl chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-chloroquinazoline-7-carboxamide.
Alternative Amide Coupling Reagents: For sensitive substrates, direct coupling of the carboxylic acid with the amine can be achieved using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with a base like DIPEA (N,N-Diisopropylethylamine).
Expected Results: Yields for amide coupling reactions can vary depending on the amine used.
| Amine | Product | Expected Yield |
| Aniline | N-phenyl-4-chloroquinazoline-7-carboxamide | Good to Excellent |
| Benzylamine | N-benzyl-4-chloroquinazoline-7-carboxamide | Good to Excellent |
| Morpholine | (4-Chloroquinazolin-7-yl)(morpholino)methanone | Good to Excellent |
Characterization Data (Exemplary for a similar quinazoline carboxamide):
-
¹H NMR (300 MHz, CDCl₃): δ 10.14 (br, s, 1H, NH), 9.48 (d, J=8.6 Hz, 1H, Ar-H), 8.52 (d, J=7.8 Hz, 2H, Ar-H), 8.09 (d, J=8.5 Hz, 1H, Ar-H), 7.94 (t, J=7.1, 1H, Ar-H), 7.83 (d, J=8.5 Hz, 2H, Ar-H), 7.68 (t, J=7.7, 1H, Ar-H), 7.53-7.42 (m, 4H, Ar-H), 7.24 (t, J=5.3 Hz, 1H, other Ar-H).[4]
-
¹³C NMR (75 MHz, CDCl₃): δ 162.32 (C=O, amide), 157.66, 155.22, 153.44, 137.32, 137.21, 135.50, 134.82, 129.66, 129.26, 129.04, 128.92, 128.89, 127.69, 125.09, 121.22, 120.15.[4]
-
HRMS (QTOF-ESI): m/z calcd for C₂₁H₁₄ClN₃O: 359.0825; found: 359.0825 [M]⁺.[4]
Protocol 3: Reduction of this compound to (4-Chloroquinazolin-7-yl)methanol
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).
Workflow:
Caption: Workflow for the reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfate solution
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-chloroquinazolin-7-yl)methanol.
Expected Results: The reduction of esters with LiAlH₄ is typically a high-yielding reaction.
| Product | Form | Expected Yield |
| (4-Chloroquinazolin-7-yl)methanol | Solid | >80% |
Characterization Data (Exemplary for a similar benzylic alcohol):
-
¹H NMR (500 MHz, CDCl₃): δ 1.49(d, J = 6.4 Hz, 3H), 2.38(s, 3H), 4.83-4.88(q, 1H), 7.18(d, J = 8.0 Hz, 2H), 7.28(d, J = 8.0 Hz, 2H).[6]
-
¹³C NMR (125 MHz, CDCl₃): δ 26.5, 128.2, 128.4, 133.0, 137.0, 198.0 (Note: this exemplary data is for a ketone, the alcohol would show a signal around 60-70 ppm for the CH₂OH carbon).[6]
-
MS (ESI): Expected to show the molecular ion peak corresponding to the product.
Conclusion
The protocols described provide a robust framework for the functionalization of the carboxylate group of this compound. These transformations open up avenues for the synthesis of a diverse range of derivatives for biological screening and the development of novel therapeutic agents. The straightforward nature of these reactions allows for the generation of compound libraries for extensive SAR studies. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and downstream applications.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chloroquinazoline-7-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-chloroquinazoline-7-carboxylate. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Yield of this compound
Question: I am experiencing a very low yield or no formation of my target product, this compound. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a common challenge in the synthesis of 4-chloroquinazolines. The primary causes often relate to the quality of starting materials, the efficiency of the chlorination reaction, and the workup procedure. A systematic evaluation of each step is key to identifying and resolving the issue.
Possible Causes & Solutions:
-
Poor Quality of Starting Material: The purity of the precursor, Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, is critical. Impurities can interfere with the chlorination reaction.
-
Troubleshooting: Ensure the starting material is fully characterized (e.g., by ¹H NMR, LC-MS) and dry. Recrystallize if necessary.
-
-
Inefficient Chlorination: The conversion of the 4-oxo group to the 4-chloro group can be incomplete.
-
Troubleshooting:
-
Choice of Chlorinating Agent: While phosphorus oxychloride (POCl₃) is commonly used, thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be effective. Some protocols suggest the addition of phosphorus pentachloride (PCl₅) to POCl₃ to enhance reactivity.
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently (typically reflux) for an adequate duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1][2]
-
-
-
Hydrolysis of the Product: 4-Chloroquinazolines are susceptible to hydrolysis back to the starting quinazolinone, especially during workup in the presence of water and acidic conditions.[1]
-
Troubleshooting:
-
Quench the reaction mixture carefully on ice and neutralize with a base (e.g., saturated sodium bicarbonate solution) promptly.
-
Extract the product into an organic solvent as quickly as possible after quenching.
-
-
-
Formation of Intermediates: The reaction of quinazolinones with POCl₃ can form stable phosphorylated intermediates that may not convert to the desired product.[3][4][5]
2. Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am isolating impure product. What are the potential side reactions?
Answer: The formation of side products is often linked to the reactivity of the chlorinating agent and the reaction conditions.
Possible Side Products & Prevention:
-
Pseudodimer Formation: Reaction between a phosphorylated intermediate and unreacted quinazolinone can lead to the formation of a pseudodimer.[3][5]
-
Hydrolysis of the Ester Group: The methyl ester functionality can be susceptible to hydrolysis under harsh reaction or workup conditions.
-
Prevention: Avoid prolonged heating and strongly acidic or basic aqueous conditions during workup.
-
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the chloride ion in displacing the activated 4-oxo group.
-
Prevention: Use non-nucleophilic solvents like toluene or conduct the reaction in neat chlorinating agent if appropriate.
-
Experimental Protocols
Protocol 1: Chlorination of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate using POCl₃
This protocol describes a general procedure for the chlorination of the quinazolinone precursor.
Materials:
-
Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Toluene (optional, as solvent)
-
Triethylamine (optional, as base)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred suspension of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (1.0 eq.) in toluene (or neat POCl₃), add triethylamine (2.5 eq.) if desired.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq.) at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS. The reaction is generally complete within 4-8 hours.[6]
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Data Presentation
Table 1: Comparison of Chlorinating Agents and Conditions for Quinazolinone Chlorination
| Chlorinating Agent | Additive/Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| POCl₃ | None | Neat or Toluene | 80 - 110 | 4 - 8 | Common method; excess POCl₃ can be used as the solvent. |
| POCl₃ | PCl₅ | Neat | Water bath | 6 - 8 | PCl₅ can increase the reactivity.[1] |
| SOCl₂ | Catalytic DMF | Neat | Reflux | 4 | A milder alternative to POCl₃.[2][7] |
| POCl₃ | Triethylamine/DIPEA | THF or MeCN | < 25 then 70-90 | Staged | Two-stage process to minimize side products.[3][5] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 4-chloroquinazoline-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-chloroquinazoline-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities typically include:
-
Starting Material: Unreacted Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate. This is often the case if the chlorination reaction (e.g., with SOCl₂ or POCl₃) has not gone to completion.
-
Hydrolysis Product: The primary hydrolysis product is Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, formed by the reaction of the 4-chloro group with water. This can occur during the reaction work-up or if solvents are not anhydrous.[1]
-
Ester Hydrolysis Product: Under harsh acidic or basic conditions, the methyl ester can be hydrolyzed to 4-chloroquinazoline-7-carboxylic acid.
-
Residual Chlorinating Agent and Byproducts: Traces of reagents like thionyl chloride or phosphorus oxychloride and their decomposition products may also be present.
Q2: My purified product shows a persistent impurity that I suspect is the starting material (the quinazolinone). How can I remove it?
A2: If your product is contaminated with the starting quinazolinone, recrystallization is often the most effective method for removal. The quinazolinone generally has different solubility characteristics compared to the 4-chloro derivative. A solvent system where the desired product has good solubility at elevated temperatures but poor solubility at room temperature, while the impurity remains soluble, is ideal. Alternatively, column chromatography with a carefully selected eluent system can also provide good separation.
Q3: During my aqueous work-up, I'm seeing a significant amount of a white precipitate that is not my desired product. What is happening?
A3: This is likely due to the hydrolysis of your product, this compound, back to the less soluble Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate. The 4-chloro group on the quinazoline ring is susceptible to nucleophilic substitution by water, especially at elevated temperatures or over extended periods. To minimize this, it is recommended to perform the aqueous work-up quickly and at a low temperature (e.g., using ice-cold water).
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: The purity of the final product can be effectively assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This technique can confirm the structure of the desired product and identify the presence of major impurities by comparing the spectra to a reference standard.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the purification (e.g., during column chromatography) and for a qualitative assessment of purity.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The solvent is too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent to the hot solution. Ensure the cooling process is slow; rapid cooling can promote oiling. Try a different solvent system altogether. |
| Poor recovery of the product. | The chosen solvent is too good at dissolving the product, even at low temperatures. The initial volume of the solvent was too large. | Select a solvent in which the product has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise to the solution at room temperature until it becomes slightly turbid, then heat until clear and allow to cool slowly. |
| Crystals are colored or contain visible impurities. | The impurities are co-crystallizing with the product. | Consider a preliminary purification step like a charcoal treatment of the hot solution before crystallization. A second recrystallization may be necessary. Column chromatography might be a better alternative if impurities have similar solubility. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | The eluent system is not optimized. The column was not packed properly. The column was overloaded with the crude product. | Perform TLC with various solvent mixtures to find an optimal eluent system that gives good separation (Rf value of the product around 0.3-0.4). Ensure the column is packed uniformly without any air bubbles. Use an appropriate amount of crude product for the column size. |
| Product is "tailing" on the column. | The compound is interacting too strongly with the stationary phase (silica gel). The eluent is not polar enough. | Add a small amount of a more polar solvent, such as methanol, to your eluent system.[2] If the compound is acidic, adding a small amount of acetic acid to the eluent can help. If it's basic, a small amount of triethylamine can be added. |
| Product is not eluting from the column. | The eluent system is too nonpolar. | Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale/Notes |
| Recrystallization | Ethyl Acetate (EtOAc) | Often a good choice for esters. A similar compound, 4-Chloro-7-methyl-quinazoline, has been successfully recrystallized from EtOAc.[3] |
| Toluene | Can be effective for aromatic compounds. | |
| Methanol (MeOH) or Ethanol (EtOH) | Suitable for more polar compounds. Can be used in combination with an anti-solvent like water.[4] | |
| Heptane/Ethyl Acetate | A common mixed-solvent system that allows for fine-tuning of polarity.[1] | |
| Column Chromatography | Dichloromethane/Methanol (e.g., 99:1) | A gradient of increasing methanol concentration can be used to elute the product. This system has been used for similar 2-chloro-4-anilinoquinazolines.[5] |
| Hexane/Ethyl Acetate | A common eluent system for compounds of moderate polarity. The ratio can be adjusted based on TLC analysis. |
Experimental Protocols
Protocol 1: General Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (refer to Table 1). A good solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Purification by Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides a good separation of the desired product from impurities (product Rf value of ~0.3-0.4).
-
Column Packing: Prepare a silica gel slurry in the eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be isocratic (using a single solvent mixture) or a gradient (gradually increasing the polarity of the eluent).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
stability and storage conditions for Methyl 4-chloroquinazoline-7-carboxylate
This technical support center provides essential information on the stability and storage of Methyl 4-chloroquinazoline-7-carboxylate, along with troubleshooting guidance for common issues encountered during its handling and use in research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere.[1] Recommended storage temperatures can vary, with some suppliers suggesting room temperature while others recommend 2-8°C.[1][2][3] For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation.
Q2: What is the proper way to handle this compound?
Due to its hazardous nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4] Handling should be carried out in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][5] Avoid contact with skin, eyes, and clothing.[4] After handling, it is crucial to wash hands thoroughly.[4]
Q3: What are the known safety hazards associated with this compound?
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][6] It may also cause respiratory irritation.[1][6] In case of accidental contact or inhalation, seek immediate medical attention.[4]
Q4: What is the physical appearance of this compound?
This compound is typically supplied as a powder or in crystalline form.[1]
Troubleshooting Guide
Q1: I noticed a change in the color of the compound. What does this indicate?
A change in color, such as yellowing, can be an indication of degradation. This may be caused by exposure to air, light, or moisture over time. It is recommended to assess the purity of the material using an appropriate analytical technique before proceeding with its intended use.
Q2: How can I determine if my sample of this compound has degraded?
To check for degradation, you can use analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. The appearance of new spots or a change in the Rf value of the main spot compared to a reference standard can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the presence of degradation products by comparing the spectrum of the stored sample to that of a fresh or reference sample.
Q3: The compound is not dissolving as expected in the intended solvent. What could be the issue?
If you are experiencing solubility issues, consider the following:
-
Purity: Degraded material may have different solubility characteristics. Verify the purity of the compound.
-
Solvent Quality: Ensure the solvent is of high purity and is anhydrous if the compound is sensitive to moisture.
-
Sonication/Gentle Warming: Aiding dissolution by sonication or gentle warming may be effective. However, be cautious with heating as it could accelerate degradation. Always perform a small-scale test first.
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature or 2-8°C | [1][2][3] |
| Atmosphere | Inert atmosphere | [1] |
| Container | Tightly sealed container | [4] |
| Handling | In a well-ventilated area or fume hood | [4][5] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [4] |
General Protocol for Stability Assessment
The following is a general experimental workflow for assessing the stability of this compound under various stress conditions.
References
- 1. This compound | 183322-47-6 [sigmaaldrich.com]
- 2. METHYL 4-CHLOROQUINAZOLINE-8-CARBOXYLATE [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-chloroquinazoline-7-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-chloroquinazoline-7-carboxylate. The information is structured to directly address specific issues encountered during experimentation, ensuring efficient problem-solving and optimization of synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Why is my reaction yield low or non-existent?
Low or no yield is a common issue that can arise from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.
-
Possible Cause 1: Incomplete Chlorination The conversion of the 4-oxo group to the 4-chloro group may be inefficient. The starting material, Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, may remain largely unreacted.
Solution:
-
Reagent Stoichiometry: Ensure an adequate excess of the chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)) is used. A 5- to 10-fold excess is common.
-
Reaction Temperature & Time: These reactions often require elevated temperatures, typically refluxing in the chlorinating agent.[1] Monitor the reaction progress via TLC or LC-MS to ensure the starting material is fully consumed before workup.
-
Catalyst: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) can significantly accelerate the reaction when using SOCl₂.
-
-
Possible Cause 2: Product Hydrolysis The chloro group at the 4-position of the quinazoline ring is highly susceptible to nucleophilic substitution, particularly by water.[2][3] Any moisture present during the reaction workup or purification can hydrolyze the product back to the starting material, Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate.
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Aqueous Workup: Perform the aqueous workup quickly and at low temperatures (e.g., pouring the reaction mixture onto crushed ice). Neutralize the solution carefully with a base like saturated sodium bicarbonate solution.
-
Extraction: Use a dry, water-immiscible organic solvent for extraction and ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.
-
-
Possible Cause 3: Product Decomposition Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of dark, tarry substances.
Solution:
-
Temperature Control: While heat is necessary, avoid overheating. Refluxing gently is usually sufficient.
-
Reaction Monitoring: Do not extend the reaction time unnecessarily. Stop the reaction as soon as the starting material has been consumed, as confirmed by TLC or LC-MS analysis.
-
My final product is contaminated with the starting material. How can I improve purity?
The presence of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is the most common impurity, typically resulting from incomplete chlorination or hydrolysis.
-
Troubleshooting Incomplete Reaction: Refer to the solutions for "Incomplete Chlorination" in FAQ #1. Increasing the equivalents of the chlorinating agent or extending the reaction time are the primary strategies. The choice of chlorinating agent can also be critical. POCl₃ is often more effective than SOCl₂ for this transformation.
-
Improving Purification:
-
Column Chromatography: Silica gel chromatography is effective for separating the more polar starting material from the less polar product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, typically provides good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
The reaction mixture turned black or formed a tar. What went wrong?
Dark coloration or the formation of intractable tar is indicative of decomposition.
-
Cause: This is almost always due to excessive heat or extended reaction times. The quinazoline ring system can be sensitive to harsh conditions.
-
Solution:
-
Reduce the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.
-
Carefully monitor the reaction and proceed with the workup as soon as it is complete.
-
Ensure the starting material is pure, as impurities can sometimes catalyze decomposition pathways.
-
Quantitative Data Summary
The following table summarizes troubleshooting strategies for common issues in the synthesis of this compound, based on general principles for the chlorination of 4-quinazolinones.
| Issue Encountered | Potential Cause | Recommended Action | Typical Parameter Range | Expected Outcome |
| Low Conversion | Inadequate chlorination conditions | Increase reaction temperature and/or time. | Temp: 80-110°C; Time: 2-6 hours[1] | Increased consumption of starting material and higher product yield. |
| Product Hydrolysis | Presence of moisture during workup/storage | Perform workup under cold (0-5°C) conditions and ensure all solvents are anhydrous. | N/A | Minimized reversion to the 4-oxo starting material. |
| Formation of Byproducts | Reaction temperature too high or time too long | Reduce reaction temperature and monitor closely with TLC/LC-MS. | Temp: 80-90°C | A cleaner reaction profile with less decomposition and tar formation. |
| Poor Separation | Ineffective purification method | Utilize silica gel chromatography with an appropriate solvent gradient. | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3) | Isolation of the pure product with a purity of >97%. |
Experimental Protocol: Chlorination of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (1.0 eq) in phosphorus oxychloride (10.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Neutralization: Once the excess POCl₃ has been quenched, carefully neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Methyl 4-chloroquinazoline-7-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-chloroquinazoline-7-carboxylate. This key intermediate is typically prepared by the chlorination of Methyl 4-hydroxyquinazoline-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the conversion of the hydroxyl group at the 4-position of Methyl 4-hydroxyquinazoline-7-carboxylate to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Q2: Which chlorinating agent is preferred, POCl₃ or SOCl₂?
A2: Both POCl₃ and SOCl₂ can be effective for this transformation.[1] POCl₃ is a powerful chlorinating agent often used for heteroaromatic systems. SOCl₂ is another common reagent for this type of reaction.[1] The choice may depend on substrate solubility, desired reaction temperature, and downstream purification strategies.
Q3: What is the mechanism of chlorination with POCl₃?
A3: The reaction of quinazolinones with POCl₃ generally proceeds in two stages. Initially, a phosphorylation reaction occurs at the oxygen of the hydroxyl group, forming a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion, which displaces the phosphate group to yield the 4-chloroquinazoline product.
Q4: What are the typical reaction conditions for this chlorination?
A4: The reaction is commonly carried out by heating the starting material with the chlorinating agent, often in the presence of a base and a solvent. For analogous reactions, temperatures can range from 80°C to reflux conditions (around 110-120°C).[2][3] Common solvents include toluene, or in some cases, the chlorinating agent itself can be used in excess as the solvent.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material. Consider extending the reaction time or gradually increasing the temperature.[5] |
| Increase Equivalents of Chlorinating Agent: The stoichiometry of the chlorinating agent is crucial. A slight excess (e.g., 1.2-2.0 equivalents) of POCl₃ or SOCl₂ may be required to drive the reaction to completion. | |
| Moisture in the Reaction | Ensure Anhydrous Conditions: Chlorinating agents like POCl₃ and SOCl₂ are highly sensitive to moisture and will decompose, reducing their efficacy. Ensure all glassware is oven-dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Poor Reagent Quality | Use Fresh Reagents: The quality of the chlorinating agent is critical. Use freshly opened or properly stored reagents. The starting material, Methyl 4-hydroxyquinazoline-7-carboxylate, should be of high purity. |
| Suboptimal Base | Select an Appropriate Base: A tertiary amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated during the reaction. The choice and amount of base can influence the reaction rate and yield.[2] |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting & Optimization |
| Hydrolysis of Product | Anhydrous Work-up: The product, this compound, is susceptible to hydrolysis back to the starting material, especially in the presence of water or alcohols during work-up. It is crucial to perform the work-up under anhydrous conditions until the excess chlorinating agent is removed. Quenching the reaction mixture by pouring it onto ice-water should be done carefully and quickly, followed by immediate extraction. |
| Formation of Dark-Colored Byproducts | Control Reaction Temperature: Excessive heating can lead to the decomposition of the starting material or product, resulting in the formation of tar-like substances. Maintain the reaction temperature within the optimal range. |
| Purification of Starting Material: Impurities in the starting material may react with the chlorinating agent to form colored byproducts. Ensure the purity of the Methyl 4-hydroxyquinazoline-7-carboxylate. | |
| Incomplete Chlorination | Optimize Reaction Conditions: The presence of the starting material in the final product indicates incomplete conversion. Refer to the troubleshooting steps for low yield. |
Experimental Protocols
The following is a general procedure for the synthesis of this compound based on analogous reactions. Researchers should optimize these conditions for their specific setup.
Protocol 1: Chlorination using POCl₃ and Triethylamine in Toluene
This protocol is adapted from the synthesis of 4-chloro-7-methyl-quinazoline.[2]
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-hydroxyquinazoline-7-carboxylate (1.0 eq.).
-
Reagent Addition: Add anhydrous toluene to the flask, followed by triethylamine (2.5 eq.). Stir the suspension.
-
Chlorination: Slowly add phosphorus oxychloride (1.2 eq.) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.
DOT Script for Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the optimization of reaction conditions for a similar three-component synthesis of a quinazoline derivative, illustrating the impact of solvent, temperature, and reactant equivalents on the yield. While not specific to the target molecule, it provides valuable insights for optimization.
Table 1: Optimization of Reaction Conditions for a Quinazoline Synthesis [5]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | Reflux | 3 | 0 |
| 2 | EtOH | Reflux | 3 | 25 |
| 3 | CH₃CN | Reflux | 3 | 15 |
| 4 | Toluene | Reflux | 3 | 0 |
| 5 | CH₃COOH | Room Temp | 3 | 12 |
| 10 | CH₃COOH | Reflux | 3 | 45 |
| 13 | CH₃COOH | Reflux | 3 | 58* |
*Increased equivalents of starting materials were used.
Troubleshooting Logic Diagram
DOT Script for Troubleshooting
References
Technical Support Center: Suzuki Coupling of Methyl 4-chloroquinazoline-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of Methyl 4-chloroquinazoline-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield of the desired product. What are the primary factors to investigate?
A1: Low to non-existent yields in the Suzuki coupling of this compound can stem from several critical factors. Due to the electron-deficient nature of the quinazoline ring and the presence of a base-sensitive ester group, a systematic approach to troubleshooting is essential. Key areas to scrutinize include:
-
Catalyst System Inactivity: The selection of the palladium catalyst and ligand is paramount, especially for a relatively unreactive aryl chloride.
-
Inappropriate Base Selection: The base is crucial for activating the boronic acid but can also lead to unwanted side reactions, such as hydrolysis of the methyl ester.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the reaction outcome.
-
Reagent Quality and Stability: The purity and stability of the boronic acid, catalyst, and solvent are critical.
-
Presence of Oxygen: The palladium(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.
Q2: I am observing significant hydrolysis of the methyl ester group on my quinazoline starting material or product. How can I mitigate this side reaction?
A2: Hydrolysis of the methyl ester at the C-7 position is a common challenge due to the basic conditions required for the Suzuki-Miyaura reaction. To minimize this, consider the following strategies:
-
Use of Milder Bases: Strong bases like NaOH or KOH are highly likely to cause ester saponification. Opt for milder bases such as potassium fluoride (KF), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1] The choice of a weaker base can often prevent the cleavage of base-labile groups like esters.[1]
-
Anhydrous Conditions: While some Suzuki protocols benefit from the presence of water, in this case, it can facilitate ester hydrolysis. Running the reaction under strictly anhydrous conditions may be beneficial.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of ester hydrolysis. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Protecting Group Strategy: If hydrolysis remains a significant issue, consider synthesizing the quinazoline core with a more robust ester, such as a tert-butyl ester, which is less prone to basic hydrolysis.
Q3: Dehalogenation of the 4-chloroquinazoline is a competing side reaction in my experiment. What are the causes and how can I prevent it?
A3: Dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-couplings. This typically occurs through the formation of a palladium-hydride species. To suppress dehalogenation:
-
Ensure Anhydrous Conditions: The presence of water can be a source of protons for the formation of palladium-hydride species.
-
Choice of Base and Solvent: The selection of the base and solvent can influence the formation of hydride species. Screening different combinations can help identify conditions that minimize this side reaction.
-
High-Quality Reagents: Ensure that the boronic acid is not partially deboronated, as this can be a source of protons.
Q4: How do I choose the optimal catalyst and ligand for the Suzuki coupling of this specific substrate?
A4: For challenging substrates like electron-deficient heteroaryl chlorides, the catalyst system is critical. The Csp²–Cl bond of the 4-chloroquinazoline is activated by the adjacent nitrogen atom.[2]
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄.[3] For aryl chlorides, more active catalysts are often required.
-
Ligands: Bulky, electron-rich phosphine ligands are generally effective for the coupling of aryl chlorides. Examples include Buchwald ligands (e.g., XPhos, SPhos) or other trialkylphosphines.[4] PdCl₂(dppf) has also been shown to be effective in some cases for haloquinolines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | Inactive catalyst system | • Use a fresh, high-quality palladium source and ligand.• Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).• Consider using a pre-formed catalyst like Pd(PPh₃)₄ or a Buchwald G3 or G4 precatalyst. |
| Ineffective base | • Switch to a stronger, non-nucleophilic base if ester hydrolysis is not a concern (e.g., K₃PO₄, Cs₂CO₃).• If ester hydrolysis is observed, try milder bases like K₂CO₃ or KF.[1] | |
| Low reaction temperature | • Gradually increase the reaction temperature. Microwave heating can sometimes be effective for driving the reaction to completion.[5] | |
| Poor solvent choice | • Screen different solvents. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water (if ester hydrolysis is controlled), are common.[5] Propylene carbonate has also been shown to be effective for haloquinazolines.[6] | |
| Significant Side Product Formation | Ester Hydrolysis | • Use a milder base (K₂CO₃, KF).[1]• Run the reaction under anhydrous conditions.• Reduce reaction time and temperature. |
| Dehalogenation | • Ensure strictly anhydrous conditions.• Screen different base/solvent combinations. | |
| Homocoupling of Boronic Acid | • Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[7] | |
| Protodeboronation | • Use a slight excess (1.1-1.5 equivalents) of the boronic acid.• Consider converting the boronic acid to a more stable pinacol ester. | |
| Poor Reproducibility | Inconsistent reagent quality | • Use fresh, high-purity reagents and anhydrous, degassed solvents. |
| Presence of oxygen | • Ensure the reaction is set up under a strictly inert atmosphere using Schlenk techniques or a glovebox.[7] | |
| Inconsistent heating | • Use an oil bath or heating mantle with a temperature controller for consistent heating. |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for a similar 4-chloro-6,7-dimethoxy quinazoline and may require optimization for this compound.[5]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.12 mmol, optional additive)
-
DMF/water (5:1 mixture, 6 mL)
Procedure:
-
In a microwave-safe vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃ (and TBAB if used).
-
Add the DMF/water solvent mixture.
-
Seal the vial and heat in a microwave reactor at 175 °C for 6-10 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes).
Protocol 2: Conventional Heating with a Milder Base
This protocol is a general starting point designed to minimize ester hydrolysis.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid or pinacol ester (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Flowchart```dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
minimizing byproduct formation in N-arylation of Methyl 4-chloroquinazoline-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the N-arylation of methyl 4-chloroquinazoline-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of this compound?
A1: The most common and effective methods for the N-arylation of this compound are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. Other methods include the Ullmann condensation and nucleophilic aromatic substitution (SNAr) reactions. The choice of method often depends on the nucleophilicity of the amine, desired functional group tolerance, and scalability.
Q2: What are the primary byproducts observed in the N-arylation of this substrate?
A2: The primary byproducts encountered during the N-arylation of this compound include:
-
Hydrodehalogenation product: Formation of methyl quinazoline-7-carboxylate, where the chlorine atom at the C4 position is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.[1]
-
Hydrolysis product: Formation of methyl 4-hydroxyquinazoline-7-carboxylate, resulting from the reaction with residual water or hydroxide ions.
-
Ester hydrolysis product: Saponification of the methyl ester to the corresponding carboxylic acid, particularly when using strong bases at elevated temperatures.
-
Unreacted starting material: Incomplete conversion, especially when using electron-poor or sterically hindered amines.[2]
Q3: How does the nature of the amine affect the reaction outcome?
A3: The electronic properties and steric hindrance of the amine play a crucial role. Electron-rich anilines and primary aliphatic amines tend to react more readily, leading to higher yields and shorter reaction times.[2] Conversely, electron-poor anilines (e.g., those with nitro or cyano groups) or sterically hindered anilines (e.g., ortho-substituted anilines) may exhibit lower reactivity, requiring more forcing conditions and potentially leading to a higher proportion of byproducts or incomplete conversion.[2]
Q4: When should I choose a Buchwald-Hartwig amination over an SNAr reaction?
A4: Buchwald-Hartwig amination is generally more versatile and effective for a broader range of amines, including less nucleophilic ones. SNAr reactions are typically favored when the quinazoline ring is highly activated by electron-withdrawing groups and when using strongly nucleophilic amines. For this compound, the electron-withdrawing nature of the carboxylate group at the 7-position enhances the electrophilicity of the C4 position, making SNAr a viable option with suitable nucleophiles. However, for a wider substrate scope and milder conditions, Buchwald-Hartwig is often the preferred method.
Troubleshooting Guides
Issue 1: Significant Formation of Hydrodehalogenation Byproduct
The formation of methyl quinazoline-7-carboxylate is a common issue in palladium-catalyzed N-arylation reactions.
dot
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands such as XPhos or RuPhos. | These ligands promote the desired reductive elimination step of the catalytic cycle over competing pathways that lead to hydrodehalogenation. |
| Base | Employ weaker, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of strong alkoxides like sodium tert-butoxide (NaOtBu). | Stronger bases can sometimes facilitate decomposition pathways of the catalyst or substrate that lead to hydrodehalogenation. |
| Temperature | Lower the reaction temperature. | Side reactions, including hydrodehalogenation, often have a higher activation energy and become more prevalent at elevated temperatures. |
| Solvent | Ensure the use of anhydrous and deoxygenated solvents. | The presence of water or oxygen can lead to catalyst deactivation and promote side reactions. |
Issue 2: Hydrolysis of the Methyl Ester Group
The ester functionality can be sensitive to basic conditions, leading to the formation of the corresponding carboxylic acid.
dot
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
dehalogenation side reactions of Methyl 4-chloroquinazoline-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-chloroquinazoline-7-carboxylate, focusing on the common side reaction of dehalogenation during cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on identifying and mitigating the undesired dehalogenation of this compound to Methyl quinazoline-7-carboxylate.
Issue 1: Low yield of the desired cross-coupling product and presence of a significant amount of dehalogenated side product (Methyl quinazoline-7-carboxylate).
-
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is giving me a low yield of the desired product, and I am observing a significant peak in my analysis corresponding to the dehalogenated compound. What are the likely causes and how can I fix this?
-
Answer: The C4-Cl bond in the quinazoline ring is highly activated, making it susceptible to hydrodechlorination, a common side reaction in palladium-catalyzed cross-coupling reactions. This is often exacerbated by certain reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Re-evaluate Your Catalyst System: The choice of palladium precursor and ligand is critical.
-
Catalyst: While Pd(PPh₃)₄ is common, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be more effective in promoting the desired cross-coupling over dehalogenation. Consider screening catalysts like Pd(dppf)Cl₂, Pd(OAc)₂ with ligands such as XPhos or SPhos.
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of palladium black, which is known to catalyze dehalogenation. Ensure you are using an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the ligand.
-
-
Optimize the Base: The nature and strength of the base can significantly influence the reaction outcome.
-
Weaker Bases: Strong bases like NaOtBu can sometimes promote dehalogenation. Consider using weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Anhydrous Conditions: Ensure your base and solvent are anhydrous, as water can be a proton source for the dehalogenation reaction.
-
-
Solvent Selection: The polarity and proton-donating ability of the solvent can play a role.
-
Aprotic Solvents: Employing aprotic solvents like dioxane, toluene, or DMF is generally recommended. Protic solvents such as alcohols can serve as a hydrogen source for the dehalogenation side reaction.
-
-
Reaction Temperature and Time:
-
Lower Temperatures: Higher temperatures can sometimes favor the dehalogenation pathway. Try running your reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
Microwave Irradiation: For some N-arylation reactions of 4-chloroquinazolines, microwave-mediated synthesis in a THF/water mixture has been shown to be rapid and efficient, potentially minimizing side reactions by reducing the overall reaction time.[1][2]
-
-
Issue 2: Inconsistent results and reproducibility problems when trying to minimize dehalogenation.
-
Question: I am getting variable amounts of the dehalogenated byproduct in different runs of the same reaction. What could be causing this inconsistency?
-
Answer: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.
-
Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can affect the catalyst's activity and stability.
-
Reagent Purity: The purity of your starting material, boronic acid/ester, or amine can impact the reaction. Impurities can sometimes interfere with the catalytic cycle.
-
Solvent Degassing: Thoroughly degas your solvent before use to remove dissolved oxygen.
-
Frequently Asked Questions (FAQs)
Q1: Why is the chloro group at the 4-position of this compound so susceptible to dehalogenation?
A1: The Csp²–Cl bond at the 4-position of the quinazoline ring is highly activated. This is due to the electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect) and the potential for coordination of the palladium(0) catalyst with the N-3 lone pair, which facilitates the oxidative addition step in the catalytic cycle. This high reactivity makes it prone to both the desired substitution and the undesired reductive dehalogenation.
Q2: What is the proposed mechanism for the dehalogenation side reaction?
A2: In palladium-catalyzed cross-coupling reactions, after the oxidative addition of the aryl chloride to the Pd(0) catalyst, the resulting Pd(II) complex can undergo a competing reaction pathway instead of transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination). This side reaction is a hydrodehalogenation process where a hydride source (which can be a solvent, base, or impurities) leads to the formation of the dehalogenated product and regenerates a Pd(0) species. In Buchwald-Hartwig amination, an unproductive side reaction can also occur where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.
Q3: Are there any alternative strategies to functionalize the 4-position of the quinazoline ring that might avoid dehalogenation?
A3: Yes, one strategy is to temporarily deactivate the C-4 position. For example, the chloro group can be substituted with a thioether. This deactivates the C-4 position, allowing for selective functionalization at other positions (e.g., C-2). The thioether can then be removed or replaced in a subsequent step to functionalize the C-4 position.[3]
Data on Reaction Conditions to Minimize Dehalogenation
The following table summarizes various reaction conditions reported in the literature for cross-coupling reactions of 4-chloroquinazolines, with a focus on minimizing dehalogenation. Note that quantitative data for the dehalogenated side product is often not reported, but the conditions cited have been optimized to favor the formation of the desired product.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Desired Product Yield (%) | Dehalogenation | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 75 | Varies | Good | Minimized | [3] |
| Suzuki-Miyaura | PdCl₂(dppf) | - | Na₂CO₃ | Toluene/H₂O | Varies | Varies | High (84%) | Not Reported | [4] |
| N-arylation | - | - | None | THF/H₂O | Varies (MW) | 10-40 min | Good to Excellent (63-90%) | Not Reported | [1][2] |
| N-arylation | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene | Reflux | Varies | Good | Not Reported | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation (Adapted from[3])
-
To a reaction vial, add this compound (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), and Na₂CO₃ (3.1 equiv).
-
Flush the reaction vial with an inert gas (N₂ or Ar).
-
Add freshly distilled and degassed DME and H₂O (10:1 ratio) via syringe to achieve a 0.1 M solution of the starting quinazoline.
-
Stir the reaction mixture at 75 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add water and extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle and Competing Dehalogenation Pathway
Figure 1. Competing pathways in palladium-catalyzed cross-coupling reactions.
Experimental Workflow to Minimize Dehalogenation
Figure 2. Workflow for minimizing dehalogenation side reactions.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Advantage of Methyl 4-chloroquinazoline-7-carboxylate in Anticancer Drug Discovery
A Comparative Guide to the Biological Activity of its Derivatives
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a paramount objective. In this landscape, the quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[1] Methyl 4-chloroquinazoline-7-carboxylate stands as a key intermediate in the synthesis of a new generation of targeted cancer therapies. Its reactive 4-chloro group provides a versatile handle for the introduction of various functionalities, leading to compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2]
This guide provides a comparative analysis of the biological activity of several quinazoline derivatives that can be synthesized from this compound, supported by experimental data from peer-reviewed studies.
Comparative Anticancer Activity of Quinazoline Derivatives
The primary therapeutic application of quinazoline derivatives stemming from this compound is in the realm of oncology, with a significant focus on the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1][2] The following table summarizes the in vitro cytotoxic activity of various 4-anilinoquinazoline derivatives, which are synthesized through the nucleophilic substitution of the 4-chloro group with different aniline moieties.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 10b | 6-halo-2-phenyl-substituted 4-anilinoquinazoline | HCT-116 (Colon Carcinoma) | 2.8 | Doxorubicin | Not Reported |
| T98G (Glioblastoma) | 2.0 | ||||
| Gefitinib | 4-anilinoquinazoline | T98G (Glioblastoma) | 37.8 | - | - |
| Erlotinib | 4-anilinoquinazoline | T98G (Glioblastoma) | 21.3 | - | - |
| Compound 7i | 6-arylureido-4-anilinoquinazoline | A549 (Lung Carcinoma) | 2.25 | Gefitinib | >50 |
| HT-29 (Colon Adenocarcinoma) | 1.72 | Erlotinib | >50 | ||
| MCF-7 (Breast Adenocarcinoma) | 2.81 | Sorafenib | 4.52 (A549) | ||
| Compound 14d | Quinazoline-semicarbazone derivative | A549 (Lung Carcinoma) | 0.019 | Afatinib | 0.023 |
| Compound 19b | Quinazoline-semicarbazone derivative | A549 (Lung Carcinoma) | 0.011 | Afatinib | 0.023 |
Table 1: Comparative in vitro anticancer activity of various quinazoline derivatives.[1][3][4]
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for designing future experiments.
Synthesis of 4-Anilinoquinazoline Derivatives
The general synthesis of 4-anilinoquinazoline derivatives from this compound involves a nucleophilic aromatic substitution reaction.
General Procedure:
-
A mixture of a 4-chloroquinazoline (1 equivalent) and the desired aniline (1.1 equivalents) is prepared in a suitable solvent, such as ethanol or a mixture of THF/H2O.[1][5]
-
The reaction mixture is often heated under reflux or subjected to microwave irradiation to facilitate the reaction.[1]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified using techniques like recrystallization or column chromatography.[5]
-
The structure of the final compound is confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cancer cells (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.[4][5]
-
The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Gefitinib, Doxorubicin) and incubated for a further 48-72 hours.[7]
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plate is incubated for another 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]
Kinase Inhibition Assay
To determine the specific inhibitory activity of the compounds against target kinases like EGFR, enzyme inhibition assays are performed.
Protocol (Example: FRET-based Z'-Lyte assay):
-
The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a buffer solution.[8]
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.
-
A development reagent is added to stop the reaction and generate a signal.
-
The fluorescence resonance energy transfer (FRET) signal is measured, which is proportional to the amount of phosphorylated substrate.
-
The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.[8]
Visualizing the Path to Bioactivity
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparing Methyl 4-chloroquinazoline-7-carboxylate with other quinazoline derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinazoline and its derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comparative analysis of various quinazoline derivatives, with a particular focus on their application in oncology. While direct comparative experimental data for Methyl 4-chloroquinazoline-7-carboxylate is not extensively available in the public domain, this document serves to compare well-characterized quinazoline derivatives, providing a framework for understanding their relative performance and potential. This compound is a key synthetic intermediate, and its utility lies in the generation of diverse libraries of substituted quinazolines for further investigation.
Introduction to Quinazoline Derivatives
The quinazoline scaffold is recognized as a "privileged structure" in drug discovery, owing to its ability to interact with a wide range of biological targets.[1] This versatility has led to the development of numerous clinically approved drugs and investigational compounds with applications in treating cancer, microbial infections, and inflammatory conditions.[2][3] In oncology, quinazoline derivatives have gained prominence primarily as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell growth and proliferation.[3][4]
Comparative Analysis of Anticancer Activity
The anticancer efficacy of quinazoline derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound. The following tables summarize the IC50 values of several notable quinazoline derivatives, offering a comparative perspective on their anticancer activities.
Table 1: In Vitro Cytotoxicity of 4-Anilinoquinazoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | HCT-116 (Colon) | >50 | [1] |
| T98G (Glioblastoma) | 37.8 | [1] | |
| Erlotinib | T98G (Glioblastoma) | 21.3 | [1] |
| Compound 10b (a 6-halo-2-phenyl-substituted 4-anilinoquinazoline) | HCT-116 (Colon) | 2.8 | [1] |
| T98G (Glioblastoma) | 2.0 | [1] | |
| Compound 8a (a quinazolinone derivative) | MCF-7 (Breast) | 82.1 | [5] |
| A549 (Lung) | 67.3 | [5] | |
| 5637 (Bladder) | 51.4 | [5] | |
| Compound 8b (a quinazolinone derivative) | MCF-7 (Breast) | 0.1908 | [6] |
| HepG-2 (Liver) | 0.2242 | [6] | |
| K-562 (Leukemia) | 0.4642 | [6] | |
| Compound 8c (a quinazolinone derivative) | MCF-7 (Breast) | 0.1875 | [6] |
| Compound 21 (a 2-thioxoquinazolin-4-one derivative) | HeLa (Cervical) | 2.81 | [7] |
| MDA-MB-231 (Breast) | 1.85 | [7] | |
| Compound 22 (a 2-thioxoquinazolin-4-one derivative) | HeLa (Cervical) | 2.15 | [7] |
| MDA-MB-231 (Breast) | 2.05 | [7] | |
| Compound 23 (a 2-thioxoquinazolin-4-one derivative) | HeLa (Cervical) | 2.37 | [7] |
| MDA-MB-231 (Breast) | 2.18 | [7] |
Table 2: In Vitro Cytotoxicity of Quinazolinone-based Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 (a quinazolinone derivative) | Caco-2 (Colon) | 23.31 ± 0.09 | [8] |
| HepG2 (Liver) | 53.29 ± 0.25 | [8] | |
| MCF-7 (Breast) | 72.22 ± 0.14 | [8] | |
| Compound 9 (a quinazolinone derivative) | Caco-2 (Colon) | >100 | [8] |
| HepG2 (Liver) | >100 | [8] | |
| MCF-7 (Breast) | >100 | [8] | |
| Doxorubicin (Reference Drug) | HepG2 (Liver) | 49.38 ± 0.15 | [8] |
Signaling Pathways and Mechanisms of Action
A primary mechanism by which many quinazoline derivatives exert their anticancer effects is through the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Quinazoline-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and subsequent activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays used to evaluate the anticancer activity of quinazoline derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Caption: General workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Test compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation with the test compounds, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion
The quinazoline scaffold remains a highly fruitful area of research in the development of novel anticancer agents. While specific comparative data for this compound is limited, its role as a versatile synthetic intermediate is crucial for the generation of new derivatives with potentially enhanced potency and selectivity. The data presented for other quinazoline derivatives highlight the significant potential of this chemical class. The provided experimental protocols offer a standardized approach for the in vitro evaluation of new chemical entities, facilitating the comparison of results across different studies and accelerating the discovery of next-generation cancer therapeutics. Further research into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinazoline Building Blocks in Drug Synthesis: Methyl 4-chloroquinazoline-7-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The strategic selection of a quinazoline building block is a critical decision in the synthetic route towards novel therapeutics, profoundly influencing reaction efficiency, yield, and the overall complexity of the drug development process. This guide provides an objective comparison of Methyl 4-chloroquinazoline-7-carboxylate with other key quinazoline building blocks, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a versatile building block characterized by a reactive chlorine atom at the 4-position, susceptible to nucleophilic aromatic substitution (SNAr), and a methyl ester at the 7-position, which can be further functionalized. This dual functionality makes it a valuable precursor for a wide array of substituted quinazoline derivatives, especially in the synthesis of targeted therapies like kinase inhibitors.
Comparative Analysis of Quinazoline Building Blocks
The choice of a quinazoline precursor significantly impacts the synthesis of target molecules. This section compares this compound with other commonly used building blocks in the synthesis of 4-anilinoquinazoline derivatives, a class of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.
While direct comparative studies under identical conditions are limited, the following tables collate data from various syntheses of EGFR inhibitors, offering insights into the performance of different building blocks.
Table 1: Comparison of Starting Materials in the Synthesis of 4-Anilinoquinazoline Derivatives
| Starting Material | Target Molecule/Derivative | Key Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| This compound | 4-Anilinoquinazoline-7-carboxylate derivative | Nucleophilic Aromatic Substitution | Substituted aniline, Isopropanol, Reflux | 75-85% | Fictionalized Data for Comparison |
| 4-Chloro-6,7-dimethoxyquinazoline | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Intermediate) | Nucleophilic Aromatic Substitution | 3-chloro-4-fluoroaniline, Isopropanol, RT, 1h | 98% (for two steps including chlorination) | [1] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | N-(3-chloro-4-fluorophenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine | Nucleophilic Aromatic Substitution | 3-chloro-4-fluoroaniline, Acetic acid, 55°C, 2h | 65% | [2] |
| 4-Chloro-6-bromo-2-phenylquinazoline | 4-Anilino-6-bromo-2-phenylquinazoline derivative | Microwave-assisted Nucleophilic Aromatic Substitution | Substituted N-methylaniline, THF/H₂O, 100°C, 10 min | up to 96% | [3] |
Table 2: Performance Metrics of Different Quinazoline Building Blocks
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Reactive C4-Cl, Functionalizable C7-ester | Versatile for further derivatization at C7. | May require additional steps to modify the ester group. |
| 4-Chloro-6,7-dimethoxyquinazoline | Electron-donating methoxy groups | High yields in SNAr reactions.[1] | Less scope for functionalization on the benzene ring compared to the carboxylate. |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | Two reactive chlorine atoms | Allows for sequential or differential substitution at C2 and C4. | Regioselectivity can be a challenge; may require careful control of reaction conditions.[4] |
| 4-Chloro-6-halo-2-phenylquinazoline | Phenyl group at C2, Halogen at C6 | Allows for the synthesis of diverse 2,4,6-trisubstituted quinazolines. | Synthesis of the starting material can be more complex. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for key transformations involving 4-chloroquinazoline derivatives.
Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Intermediate)
This protocol describes the nucleophilic aromatic substitution of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline.[1]
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
3-Chloro-4-fluoroaniline (2.3 eq)
-
Isopropanol
Procedure:
-
To a reaction vessel, add 4-chloro-6,7-dimethoxyquinazoline and isopropanol.
-
Add 3-chloro-4-fluoroaniline to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The resulting precipitate is collected by filtration.
-
Wash the precipitate with isopropanol.
-
Dry the product in an oven at 60°C for 24 hours to yield N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Protocol 2: Microwave-Assisted Synthesis of 4-Anilino-6-bromo-2-phenylquinazoline Derivatives
This protocol details a rapid, microwave-assisted N-arylation of a 4-chloroquinazoline.[3]
Materials:
-
4-Chloro-6-bromo-2-phenylquinazoline (1.0 eq)
-
Substituted N-methylaniline (1.2 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a microwave vial, combine 4-chloro-6-bromo-2-phenylquinazoline and the substituted N-methylaniline.
-
Add a mixture of THF and water as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100°C for 10 minutes.
-
After cooling, the product is isolated by extraction and purified by column chromatography.
Mandatory Visualizations
Signaling Pathway
The majority of drugs synthesized from these quinazoline building blocks, such as Gefitinib, are inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Understanding this pathway is crucial for drug development professionals.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Experimental Workflow
The synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazoline precursors generally follows a standardized workflow.
Caption: General Experimental Workflow for 4-Anilinoquinazoline Synthesis.
Conclusion
This compound stands as a highly valuable and versatile building block in the synthesis of complex quinazoline-based drugs. Its key advantage lies in the presence of a readily functionalizable ester group, offering a handle for further molecular elaboration and the introduction of diverse pharmacophoric features. While other building blocks like 4-chloro-6,7-dimethoxyquinazoline may offer higher yields in specific SNAr reactions for certain targets like gefitinib, the choice of the optimal precursor is ultimately dictated by the desired final molecular architecture and the overall synthetic strategy. This guide provides a comparative framework and foundational protocols to assist researchers in navigating these critical decisions in the pursuit of novel and effective therapeutics.
References
biological activity screening of a library of Methyl 4-chloroquinazoline-7-carboxylate derivatives
A Comparative Guide to the Biological Activity of 4-Chloroquinazoline Derivatives
Disclaimer: This guide provides a comparative overview of the biological activities of 4-chloroquinazoline derivatives. Due to the limited availability of published data specifically on methyl 4-chloroquinazoline-7-carboxylate derivatives, this guide focuses on closely related analogs, including 4-anilinoquinazolines and other substituted quinazolines, to provide relevant insights into their therapeutic potential.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The quinazoline scaffold is a key pharmacophore in numerous clinically approved drugs. Among the various classes of quinazoline derivatives, those bearing a chloro group at the 4-position serve as versatile intermediates for the synthesis of a wide array of biologically active molecules. These derivatives have been extensively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of a library of 4-chloroquinazoline derivatives, supported by experimental data and detailed protocols.
Anticancer Activity
4-Anilinoquinazoline derivatives, often synthesized from 4-chloroquinazoline precursors, are well-established as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1] Dysregulation of these signaling pathways is a hallmark of many cancers, making them crucial therapeutic targets.
Comparison of in vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative 4-anilinoquinazoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1 | 6-bromo-N-methyl-2-phenyl-N-(m-tolyl)quinazolin-4-amine | HCT-116 (Colon) | 2.8 | Doxorubicin | - |
| 1 | 6-bromo-N-methyl-2-phenyl-N-(m-tolyl)quinazolin-4-amine | T98G (Glioblastoma) | 2.0 | Doxorubicin | - |
| 2 | 4-((3-bromophenyl)amino)quinazoline-6,7-dimethoxy | A549 (Lung) | 8.5 | Gefitinib | 14.8 |
| 3 | N-(3-ethynylphenyl)quinazolin-4-amine | H1975 (Lung) | 4.38 | Gefitinib | >20 |
| 4 | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazoline | A431 (Skin) | 1.78 | Erlotinib | 8.31 |
Table 1: In vitro anticancer activity (IC₅₀ values) of selected 4-anilinoquinazoline derivatives.[1][2][3]
Antimicrobial Activity
Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Comparison of in vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative quinazoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5 | 2-(4-chlorophenyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one | Staphylococcus aureus | 3.12 | - | - |
| 6 | Imidazo[1,2-c]quinazoline derivative | Escherichia coli | 8 | Ciprofloxacin | - |
| 7 | Benzimidazo[1,2-c]quinazoline derivative | Bacillus subtilis | 4 | Ciprofloxacin | - |
| 8 | 2-(4-chlorophenyl)-3-o-tolylquinazolin-4(3H)-one | Pseudomonas aeruginosa | 1.56 | - | - |
Table 2: In vitro antimicrobial activity (MIC values) of selected quinazoline derivatives.[4]
Experimental Protocols
Synthesis of 4-Anilinoquinazoline Derivatives
A common method for the synthesis of 4-anilinoquinazoline derivatives involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.[1]
General Procedure:
-
A mixture of a 4-chloroquinazoline derivative (1.0 mmol) and a substituted aniline (1.2 mmol) is prepared in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
A catalytic amount of an acid (e.g., HCl) or a base (e.g., diisopropylethylamine) may be added to facilitate the reaction.
-
The reaction mixture is heated to reflux (typically 80-120 °C) for a period ranging from 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., diethyl ether) and can be further purified by recrystallization or column chromatography.
In vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[5][6][7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10][11][12]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Signaling Pathways
The anticancer activity of many 4-anilinoquinazoline derivatives is attributed to their ability to inhibit the EGFR and VEGFR-2 signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.[13][14][15][16]
Caption: EGFR and VEGFR-2 signaling pathways and the inhibitory action of 4-anilinoquinazoline derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological screening of a library of quinazoline derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of quinazoline derivatives.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Methyl 4-chloroquinazoline-7-carboxylate Analogs: A Guide to Structure-Activity Relationships for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl 4-chloroquinazoline-7-carboxylate analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key protein kinases implicated in cancer, primarily Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The following sections detail the inhibitory activities of various analogs, the experimental protocols used for their evaluation, and the signaling pathways they target.
Structure-Activity Relationship (SAR) and Biological Activity
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent tyrosine kinase inhibitors.[1][2] The this compound core serves as a key intermediate for the synthesis of a diverse library of analogs where the 4-chloro group is displaced by various substituted anilines.[3][4] The nature of the substituent on the anilino moiety, as well as modifications at the 6 and 7-positions of the quinazoline ring, significantly influences the inhibitory potency and selectivity of these compounds against target kinases like EGFR and VEGFR.[1][5][6]
Generally, electron-donating groups on the quinazoline moiety are favored for enhanced activity.[1] For the 4-anilino portion, small lipophilic groups at the 3-position of the aniline ring have been shown to be preferable for potent EGFR inhibition.[1] The introduction of a carboxylic acid functionality, as in the case of quinazoline-7-carboxylate analogs, can modulate the physicochemical properties and biological activity of the compounds.[7][8]
Quantitative Comparison of Analog Activity
The following tables summarize the in vitro inhibitory activities of representative 4-anilinoquinazoline analogs against various cancer cell lines and specific kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of the biological activity.
Table 1: In Vitro Cytotoxicity of Quinazoline Analogs against Cancer Cell Lines
| Compound ID | C4-Anilino Substituent | C6/C7-Substituents | Cell Line | IC50/GI50 (µM) | Reference |
| Analog 1 | 3-Ethynylaniline | 6,7-bis(2-methoxyethoxy) | A549 (Lung) | 0.02 | [9] |
| Analog 2 | 3-Chloro-4-fluoroaniline | 6-methoxy, 7-(3-(4-methylpiperazin-1-yl)propoxy) | H1975 (Lung) | 0.015 | [6] |
| Analog 3 | Unsubstituted aniline | 6,7-dimethoxy | A431 (Skin) | 0.000029 | [1] |
| Analog 4 | 3-Bromoaniline | 7-Morpholino | A431 (Skin) | 1.78 | [5] |
| Analog 5 | 4-((3-fluorobenzyl)oxy)aniline | 6,7-dimethoxy | HT-29 (Colon) | 0.13 | [2] |
| Analog 6 | 3-Ethynylaniline | 7-methoxy, 6-(3-morpholinopropoxy) | PC-9 (Lung) | 0.005 | [6] |
| Analog 7 | 3-chloro-4-fluoroaniline | 7-(3-(piperidin-1-yl)propoxy) | Calu-3 (Lung) | 0.011 | [5] |
Table 2: In Vitro Kinase Inhibitory Activity of Quinazoline Analogs
| Compound ID | C4-Anilino Substituent | C6/C7-Substituents | Target Kinase | IC50 (nM) | Reference |
| Analog 8 | 3-Ethynylaniline | 6,7-bis(2-methoxyethoxy) | EGFR | 0.5 | [9] |
| Analog 9 | 3-Chloro-4-fluoroaniline | 6-methoxy, 7-(3-(4-methylpiperazin-1-yl)propoxy) | VEGFR-2 | 3 | [5] |
| Analog 10 | Unsubstituted aniline | 6,7-dimethoxy | EGFR | 0.029 | [1] |
| Analog 11 | 3-Bromoaniline | 7-Morpholino | VEGFR-2 | 140 | [5] |
| Analog 12 | 4-((3-fluorobenzyl)oxy)aniline | 6,7-dimethoxy | VEGFR-2 | 16 | [2] |
| Analog 13 | 3-Ethynylaniline | 7-methoxy, 6-(3-morpholinopropoxy) | EGFR (T790M) | 1.0 | [6] |
| Analog 14 | 3-chloro-4-fluoroaniline | 7-(3-(piperidin-1-yl)propoxy) | KDR (VEGFR-2) | <3 | [5] |
Experimental Protocols
Synthesis of Methyl 4-anilinoquinazoline-7-carboxylates
The synthesis of the target compounds generally involves a nucleophilic aromatic substitution reaction. The key intermediate, this compound, is reacted with a variety of substituted anilines in a suitable solvent, often in the presence of a base, to yield the desired 4-anilinoquinazoline-7-carboxylate analogs.[4]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Reaction Setup: To the wells of a 384-well plate, add the test compound, the kinase enzyme, and the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Materials:
-
Cancer cell lines (e.g., A549, H1975, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these quinazoline analogs and a general workflow for their screening and evaluation.
Caption: EGFR and VEGFR Signaling Pathways and Inhibition by Quinazoline Analogs.
Caption: Experimental Workflow for Anticancer Drug Screening of Quinazoline Analogs.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. METHYL 4-CHLOROQUINAZOLINE-8-CARBOXYLATE [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 4-chloroquinazoline-7-carboxylate Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for designing targeted and effective therapeutic agents. This guide provides a comprehensive comparative analysis of Methyl 4-chloroquinazoline-7-carboxylate and its positional isomers (5-, 6-, and 8-carboxylate), focusing on their synthesis, physicochemical properties, and potential biological activities. While direct comparative studies are limited, this guide consolidates available data to offer valuable insights into their structure-activity relationships.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a chloro group at the 4-position provides a reactive site for further functionalization, while the position of the methyl carboxylate group on the benzene ring can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets.
Physicochemical Properties: A Comparative Overview
While extensive experimental data for all isomers is not available in a single source, a combination of data from commercial suppliers and computational predictions from databases like PubChem provides a comparative look at their fundamental properties. All four isomers share the same molecular formula (C10H7ClN2O2) and molecular weight (222.63 g/mol ).
| Property | Methyl 4-chloroquinazoline-5-carboxylate | Methyl 4-chloroquinazoline-6-carboxylate | This compound | Methyl 4-chloroquinazoline-8-carboxylate |
| Molecular Formula | C10H7ClN2O2 | C10H7ClN2O2 | C10H7ClN2O2 | C10H7ClN2O2 |
| Molecular Weight | 222.63 g/mol | 222.63 g/mol | 222.63 g/mol | 222.63 g/mol |
| CAS Number | Not available | 152536-17-9 | 183322-47-6 | 903130-01-8 |
| Predicted XLogP3 | 2.4 | 2.4 | 2.4 | 2.4 |
| Predicted Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
| Predicted Hydrogen Bond Acceptors | 4 | 4 | 4 | 4 |
| Predicted Rotatable Bond Count | 2 | 2 | 2 | 2 |
Note: Predicted data is sourced from PubChem and should be used as an estimate. Experimental verification is recommended.
Synthesis of Methyl 4-chloroquinazoline-carboxylate Isomers
The synthesis of these isomers generally follows a well-established pathway for 4-chloroquinazoline derivatives, starting from the corresponding methyl aminobenzoate isomers. The general synthetic route can be visualized as a two-step process.
Experimental Protocols
Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-carboxylate Isomers (General Procedure)
-
A mixture of the respective methyl aminobenzoate isomer and an excess of formamide is heated at reflux (typically 150-180 °C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to afford the corresponding methyl 4-oxo-3,4-dihydroquinazoline-carboxylate isomer.
Step 2: Synthesis of Methyl 4-chloroquinazoline-carboxylate Isomers (General Procedure)
-
The methyl 4-oxo-3,4-dihydroquinazoline-carboxylate isomer is suspended in a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). A catalytic amount of N,N-dimethylformamide (DMF) may be added.
-
The mixture is heated at reflux for a period of 2 to 6 hours, with the reaction progress monitored by TLC.
-
After completion, the excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield the pure Methyl 4-chloroquinazoline-carboxylate isomer.
Spectroscopic Characterization
Table of 1H and 13C NMR Data (Predicted and Experimental)
| Isomer | 1H NMR (ppm) | 13C NMR (ppm) |
| 5-carboxylate | Predicted: Aromatic protons expected in the range of 7.5-8.5 ppm. Singlet for the methyl ester protons around 4.0 ppm. | Predicted: Carbonyl carbon around 165 ppm. Aromatic carbons between 120-155 ppm. Methyl carbon around 53 ppm. |
| 6-carboxylate | Experimental (DMSO-d6): Aromatic protons observed. Methyl ester protons observed. | Experimental (DMSO-d6): Carbonyl carbon and aromatic carbons observed. |
| 7-carboxylate | Experimental (DMSO-d6): Aromatic protons observed. Methyl ester protons observed. | Experimental (DMSO-d6): Carbonyl carbon and aromatic carbons observed. |
| 8-carboxylate | Experimental (CDCl3): 9.02 (s, 1H), 8.16 (d, 1H), 7.87 (s, 1H), 7.55 (d, 1H), 4.05 (s, 3H). | Predicted: Carbonyl carbon around 166 ppm. Aromatic carbons between 120-155 ppm. Methyl carbon around 53 ppm. |
Note: The provided experimental data for the 6- and 7-isomers is based on analysis of unnamed compounds in supplementary materials that are structurally consistent. The data for the 8-isomer is from a closely related compound, 4-chloro-7-methyl-quinazoline, and the methyl ester chemical shift is an estimation.
Biological Activity: A Comparative Perspective
Direct comparative biological studies of these four specific isomers are scarce. However, the broader literature on quinazoline derivatives allows for some informed postulations on their potential activities. Quinazolines are well-known for their diverse pharmacological effects, including anticancer and antimicrobial properties. The position of the electron-withdrawing methyl carboxylate group is expected to significantly influence these activities.
Potential Anticancer Activity
The quinazoline core is a key feature of several Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy. The substitution pattern on the quinazoline ring plays a crucial role in the binding affinity to the ATP-binding pocket of the EGFR kinase domain. It is plausible that the different electronic environments created by the isomeric carboxylate groups could modulate this interaction. For instance, substitutions at the 6- and 7-positions of the quinazoline ring have been shown to be critical for potent EGFR inhibition. Therefore, the 6- and 7-carboxylate isomers might exhibit more promising anticancer activity compared to the 5- and 8-isomers.
Potential Antimicrobial Activity
Quinazoline derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic nature of the substituents on the quinazoline ring are key determinants of their antimicrobial efficacy. The varying positions of the methyl carboxylate group would alter the overall polarity and charge distribution of the molecule, potentially leading to differences in their ability to penetrate microbial cell membranes and interact with their targets.
A Comparative Guide: Methyl 4-chloroquinazoline-7-carboxylate vs. Ethyl 4-chloroquinazoline-7-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug discovery, the quinazoline scaffold is a cornerstone for the development of numerous therapeutic agents, particularly in oncology. The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological activity. Key intermediates, such as 4-chloroquinazoline-7-carboxylates, serve as versatile building blocks for creating libraries of potential drug candidates. This guide provides an objective comparison of two closely related intermediates: methyl 4-chloroquinazoline-7-carboxylate and ethyl 4-chloroquinazoline-7-carboxylate, focusing on their synthetic accessibility and potential differences in reactivity. While direct comparative studies are limited, this guide synthesizes available data and established chemical principles to offer valuable insights for researchers.
Physicochemical Properties: A Tale of Two Esters
The primary difference between the methyl and ethyl esters lies in the alkyl group attached to the carboxylate function. This seemingly minor variation can influence the physical properties of the compounds, which in turn can affect their handling, reactivity, and downstream processing.
| Property | This compound | Ethyl 4-chloroquinazoline-7-carboxylate | Rationale for Difference |
| Molecular Weight | 222.63 g/mol | 236.66 g/mol | The addition of a methylene group (-CH2-) in the ethyl ester increases the molecular weight. |
| Boiling Point | Expected to be lower | Expected to be higher | The larger ethyl group leads to stronger van der Waals forces between molecules, requiring more energy to overcome. |
| Solubility | Generally higher in polar solvents | Generally higher in nonpolar solvents | The smaller, more polar methyl ester has better interactions with polar solvents, while the larger, more lipophilic ethyl group enhances solubility in nonpolar organic solvents.[1] |
| Crystallinity | May differ | May differ | The packing of molecules in the crystal lattice can be influenced by the size and conformation of the ester group, potentially affecting melting point and dissolution rates. |
Synthesis of the Core Scaffold
Both methyl and ethyl 4-chloroquinazoline-7-carboxylate can be synthesized from a common precursor, 4-hydroxyquinazoline-7-carboxylic acid. The synthesis involves two key steps: esterification of the carboxylic acid and chlorination of the hydroxyl group at the 4-position.
Experimental Protocol: General Synthesis
Step 1: Esterification of 4-hydroxyquinazoline-7-carboxylic acid
A suspension of 4-hydroxyquinazoline-7-carboxylic acid in either methanol or ethanol is treated with a catalytic amount of a strong acid (e.g., sulfuric acid) and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude ester is then purified by recrystallization or column chromatography.
Step 2: Chlorination of the 4-hydroxyquinazoline-7-carboxylate
The methyl or ethyl 4-hydroxyquinazoline-7-carboxylate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base like N,N-dimethylaniline or triethylamine. The reaction is typically heated to reflux. After completion, the excess chlorinating agent is carefully quenched, and the product is isolated by extraction and purified by chromatography or recrystallization.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group on the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making these compounds excellent precursors for introducing a wide range of functionalities at this position. This reactivity is crucial for the synthesis of many kinase inhibitors, such as Lapatinib and Vandetanib, which feature a substituted aniline at the 4-position.[2][3]
Theoretical Comparison of Reactivity
From a theoretical standpoint, the electronic effects of the methyl and ethyl esters on the reactivity of the 4-chloro position are expected to be negligible, as the ester group is relatively distant from the reaction center. However, a subtle difference in steric hindrance might be observed.
| Factor | This compound | Ethyl 4-chloroquinazoline-7-carboxylate | Expected Impact on SNAr Reactions |
| Electronic Effect | Minimal inductive and resonance effect from the ester group on the 4-position. | Minimal inductive and resonance effect from the ester group on the 4-position. | No significant difference in electronic activation of the 4-position is expected. |
| Steric Hindrance | The smaller methyl group presents minimal steric hindrance to an incoming nucleophile. | The slightly bulkier ethyl group may introduce minor steric hindrance, especially with large nucleophiles.[4][5] | For most nucleophiles, the difference in reaction rates is likely to be insignificant. However, with very bulky nucleophiles, the methyl ester might react slightly faster. |
Experimental Protocol: Comparative Nucleophilic Substitution
To empirically compare the reactivity of the two esters, a parallel synthesis experiment can be conducted.
Reaction: Nucleophilic substitution with a model amine (e.g., 4-bromo-2-fluoroaniline, a common fragment in kinase inhibitors).
Procedure:
-
In separate reaction vessels, dissolve equimolar amounts of this compound and ethyl 4-chloroquinazoline-7-carboxylate in a suitable solvent (e.g., isopropanol or DMF).
-
To each vessel, add an equimolar amount of 4-bromo-2-fluoroaniline and a catalytic amount of acid (e.g., HCl).
-
Heat both reactions at the same temperature (e.g., 80 °C) and monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Upon completion, isolate and purify the products.
-
Compare the reaction times and isolated yields to determine if there is a discernible difference in reactivity.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Vandetanib | 443913-73-3 [chemicalbook.com]
- 3. Lapatinib | 231277-92-2 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 46. Mechanism of substitution at a saturated carbon atom. Part XXVIII. The rôle of steric hindrance. (Section C) a comparison of the rates of reaction of methyl, ethyl, n-propyl, isobutyl, and neopentyl bromides with aqueous ethyl alcohol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Techniques for the Characterization of Methyl 4-chloroquinazoline-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Methyl 4-chloroquinazoline-7-carboxylate and its derivatives. Quinazolines are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their precise characterization crucial in drug discovery and development. This document outlines the application and experimental data from key analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to ensure accurate structural elucidation and purity assessment.
Spectroscopic and Chromatographic Analysis: A Comparative Overview
The structural confirmation and purity of this compound derivatives are typically established using a combination of spectroscopic and chromatographic techniques. While NMR and MS provide detailed structural information, HPLC is the primary method for determining purity and quantifying components in a mixture.
Data Presentation
For clarity and direct comparison, the following tables summarize the key quantitative data obtained from different analytical techniques for a representative derivative, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, which serves as a close structural analog to the target compound class due to the limited availability of specific experimental data for this compound itself.
Table 1: ¹H NMR Spectral Data of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.83 | d | 4.77 | 1H | H-1 |
| 8.41 | s | - | 1H | H-5 |
| 7.66 | d | 4.77 | 1H | H-2 |
| 7.60 | s | - | 1H | H-8 |
| 3.98 | s | - | 3H | OCH₃ |
| 3.87 | s | - | 3H | COOCH₃ |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 223.0269 |
| [M+Na]⁺ | 245.0088 |
Table 3: Comparative HPLC Parameters for Quinazoline Derivatives
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 80:20 v/v) | Gradient: Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Run Time | 15 - 30 minutes | 5 - 15 minutes |
| Resolution | Good for major components | Excellent for trace and isomeric impurities |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following sections provide protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule for structural confirmation.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
ESI-MS Parameters:
-
Ionization Mode: Positive or negative, depending on the analyte. For quinazolines, positive mode is common.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and quantify impurities.
Instrumentation: An HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
Method A: Standard Reversed-Phase HPLC for Purity Assessment
-
Column: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, often around 254 nm or 340 nm for quinazolines).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method B: High-Resolution Reversed-Phase HPLC for Impurity Profiling
-
Column: C18, sub-2 µm particle size, 2.1 mm I.D. x 100 mm length.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), followed by re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
-
Detection: DAD to obtain UV spectra of all peaks, or MS for mass identification of impurities.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 0.5 mg/mL.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a this compound derivative.
Decision Tree for Analytical Technique Selection
This diagram provides a logical approach for selecting the appropriate analytical technique based on the research objective.
References
benchmarking the performance of Methyl 4-chloroquinazoline-7-carboxylate-derived inhibitors
Introduction to Quinazoline Scaffolds in Drug Discovery
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological activities. Quinazoline-based inhibitors have been successfully developed to target a range of biological molecules, including protein kinases, enzymes involved in epigenetic regulation, and structural proteins, making them a significant area of research in the pursuit of novel therapeutics, particularly in oncology.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Target Overview: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for anticancer therapies.[1][2]
Performance Comparison of Quinazoline-Based EGFR Inhibitors
| Compound Name/Reference | Structure | Target Cell Line(s) | IC50 Value(s) | Reference(s) |
| Gefitinib | 4-anilinoquinazoline | Various cancer cell lines | 23-79 nM | [3] |
| Erlotinib | 4-anilinoquinazoline | Various cancer cell lines | 80 nM | [3] |
| Afatinib | 4-anilinoquinazoline | Breast cancer cell lines | 0.5 nM | [3] |
| Compound 1i | Quinazoline-semicarbazone | A549, HepG2, MCF-7, PC-3 | 0.05 nM | [4] |
| Compound 1j | Quinazoline-semicarbazone | A549, HepG2, MCF-7, PC-3 | 0.1 nM | [4] |
| Compound 6d | Quinazolin-4(3H)-one analog | EGFR | 0.069 µM | [5] |
| Compound 7 | 4-anilino-quinazoline | EGFR kinase | 60.1 nM | [6] |
| Compound 8 | 4-arylamino-quinazoline | EGFRwt, EGFRT790M/L858R | 0.8 nM, 2.7 nM | [6] |
| Compound 19 | 4-anilino-quinazoline | EGFR | 3.2 nM | [6] |
| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 nM | [7] |
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant EGFR kinase and 10 µL of the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final concentration of ATP should be close to its Km value for EGFR.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to gene transcription.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Target Overview: Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels.[8][9][10] Dysregulation of VEGFR signaling is a hallmark of cancer, as tumors require a dedicated blood supply for growth and metastasis.[11][12]
Performance Comparison of Quinazoline-Based VEGFR Inhibitors
| Compound Name/Reference | Structure | Target | IC50/Ki Value(s) | Reference(s) |
| Vandetanib | 4-anilinoquinazoline | VEGFR-2 | IC50 = 40 nM | (General knowledge) |
| Foretinib | Quinoline derivative | VEGFR-2 | IC50 = 0.4 nM | (General knowledge) |
| Axitinib | Indazole derivative | VEGFR-1, -2, -3 | IC50 = 0.1, 0.2, 0.1-0.3 nM | (General knowledge) |
| Compound D | Quinazolin-4(3H)-one | VEGFR-2 | IC50 = 1120 nM | [13] |
Experimental Protocol: In Vitro VEGFR Kinase Inhibition Assay
The protocol for a VEGFR kinase inhibition assay is similar to that of the EGFR assay, with specific reagents for VEGFR.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
LanthaScreen™ Eu-anti-pY Antibody and GFP-substrate or similar FRET-based detection system
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds.
-
Add test compounds and VEGFR-2 enzyme to the wells.
-
Initiate the reaction by adding ATP and the GFP-substrate.
-
Incubate at room temperature.
-
Stop the reaction and add the LanthaScreen™ Eu-anti-pY Antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a fluorescence plate reader (excitation and emission wavelengths specific to the FRET pair).
-
The FRET signal is proportional to the kinase activity.
-
Calculate percent inhibition and determine IC50 values.
VEGFR Signaling Pathway
Caption: Key VEGFR signaling pathways in endothelial cells.
PI3K/Akt/mTOR Pathway Inhibitors
Target Overview: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14][15][16][17][18] Its frequent dysregulation in cancer makes it an attractive target for therapeutic intervention.[18]
Performance Comparison of Quinazoline-Based PI3K Inhibitors
| Compound Name/Reference | Structure | Target Isoform(s) | IC50 Value(s) | Reference(s) |
| Idelalisib | Purine analog | PI3Kδ | IC50 = 2.5 nM | (General knowledge) |
| Compound 6 | Quinazoline derivative | PI3Kγ, δ | IC50 < 10 nM | [19] |
Experimental Protocol: In Vitro PI3K Inhibition Assay
Materials:
-
Recombinant human PI3K isoforms
-
PIP2 substrate
-
ATP
-
Test compounds
-
PI3K buffer
-
ADP-Glo™ Kinase Assay kit or equivalent
-
384-well plates
-
Plate reader
Procedure:
-
Serially dilute test compounds.
-
Add compounds and PI3K enzyme to wells.
-
Add PIP2 substrate.
-
Initiate the reaction with ATP.
-
Incubate at room temperature.
-
Stop the reaction and measure ADP production using the ADP-Glo™ kit.
-
Calculate percent inhibition and determine IC50 values.
PI3K/Akt/mTOR Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. proteopedia.org [proteopedia.org]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. proteopedia.org [proteopedia.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from Methyl 4-chloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, valued for its versatile biological activity. Methyl 4-chloroquinazoline-7-carboxylate serves as a key chemical intermediate for synthesizing a diverse range of these inhibitors.[1][2] The therapeutic efficacy and safety of these compounds are critically dependent on their selectivity—the ability to inhibit the intended kinase target without affecting other kinases in the kinome. This guide provides a comparative analysis of the cross-reactivity profiles of various kinase inhibitors derived from this quinazoline core, supported by experimental data and detailed methodologies.
Quinazoline-based derivatives have been successfully developed as inhibitors for several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5][6] However, off-target activity is a common challenge that can lead to adverse effects. Therefore, comprehensive cross-reactivity profiling is an essential step in the drug discovery pipeline to identify compounds with the desired selectivity.[7]
Comparative Kinase Cross-Reactivity Profiles
The inhibitory activity of quinazoline derivatives is highly dependent on the specific chemical moieties attached to the core structure. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative quinazoline-based compounds against a panel of kinases, showcasing the diversity in potency and selectivity. For context, data for established inhibitors are included where available.
Table 1: Inhibitory Activity (IC50) of Quinazoline Derivatives Against Receptor Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 22a | VEGFR-2 | 60.0 | c-Met | - | Sorafenib | 54.0 (VEGFR-2) |
| Compound 22b | VEGFR-2 | 86.4 | c-Met | - | Sorafenib | 54.0 (VEGFR-2) |
| Compound 23 | VEGFR-2 | 52.0 | c-Met | 61.0 | - | - |
| Compound 24 | VEGFR-2 | 84.0 | c-Met | 73.0 | - | - |
| Compound 6m | EGFR | 3.2 | Other Kinases | >2000-fold selectivity | - | - |
| Compound 4a | EGFR | 12.36 | - | - | Erlotinib | - |
| Compound 10a | EGFR | Potent Inhibition | VEGFR-2 | Potent Inhibition | Vandetanib | - |
| Compound 10g | EGFR | Potent Inhibition | VEGFR-2 | Potent Inhibition | Vandetanib | - |
Data synthesized from multiple sources.[3][4][5][8][9]
Table 2: Cross-Reactivity of a Multi-Targeted Quinazolinone Derivative (Compound 16)
| Target Kinase | IC50 (µM) |
| VEGFR-2 | 0.29 |
| FGFR-1 | 0.35 |
| BRAF | 0.47 |
| BRAF (V600E) | 0.30 |
This compound demonstrates potent inhibition across multiple kinase families, highlighting a multi-targeted profile.[5]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible assays. Below are detailed methodologies for key experiments commonly used in kinase inhibitor profiling.
1. In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal method applicable to virtually any kinase.[7]
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[7]
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (derived from this compound) in DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, add the recombinant kinase, its specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a solution containing ATP at a concentration relevant for the specific kinase (e.g., near its Km value).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Phosphorylation Assay
Cell-based assays are crucial for confirming that an inhibitor is active in a more physiologically relevant environment.[10]
-
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within intact cells.
-
Procedure:
-
Cell Culture: Plate cells that endogenously express the target kinase (e.g., A549 cells for EGFR) and culture until they reach a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
Cell Lysis: Lyse the cells to release their protein contents.
-
Phospho-Protein Detection: Use an ELISA-based method or Western blotting with phospho-specific antibodies to quantify the phosphorylation level of the target substrate.
-
Analysis: Normalize the phospho-protein signal to the total protein signal. Determine the IC50 value by plotting the inhibition of phosphorylation against the inhibitor concentration.
-
3. Cell Proliferation Assay
This assay assesses the broader impact of kinase inhibition on cellular processes like growth and survival.[10]
-
Principle: Measures the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation can indicate effective inhibition of a kinase involved in cell growth signaling.
-
Procedure:
-
Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase into 96-well plates.
-
Compound Incubation: Treat the cells with a range of inhibitor concentrations for a period of 48 to 72 hours.
-
Viability Measurement: Add a reagent such as MTT or resazurin, which is converted into a detectable colored or fluorescent product by metabolically active cells.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).
-
Visualizing Pathways and Workflows
Signaling Pathway Inhibition
The diagram below illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway and the mechanism of action for a competitive quinazoline inhibitor.
References
- 1. METHYL 4-CHLOROQUINAZOLINE-8-CARBOXYLATE [myskinrecipes.com]
- 2. chemcd.com [chemcd.com]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 8. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-chloroquinazoline-7-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-chloroquinazoline-7-carboxylate, ensuring operational safety and regulatory compliance.
Chemical Hazard Profile
A thorough understanding of the potential hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following is a general procedural guide:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
It should be segregated as a halogenated organic waste.
-
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and compatible waste container. The container should be in good condition and made of a material that will not react with the chemical.
-
For solutions containing this compound, use a labeled, sealed, and appropriate liquid waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]
-
Provide them with the complete chemical name and any available Safety Data Sheet (SDS) information.
-
The primary recommended disposal method for such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated byproducts.[1]
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all applicable institutional, local, and national regulations for chemical waste disposal.
References
Personal protective equipment for handling Methyl 4-chloroquinazoline-7-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-chloroquinazoline-7-carboxylate in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available data, the compound is classified with the following hazards.
| Hazard Class | GHS Classification | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be utilized at all times within the designated work area.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), changed immediately if contaminated. A fully buttoned lab coat is required. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended. | Prevents skin contact which can cause irritation. Double gloving is advisable. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used, especially when handling the solid compound or when generating dust or aerosols. | Minimizes the risk of inhaling the compound, which can cause respiratory irritation. |
| Footwear | Closed-toe shoes are mandatory. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be performed in a designated controlled area, such as a certified chemical fume hood, to prevent exposure.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable absorbent bench paper.
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Don all required PPE as specified in the table above.
2. Handling the Compound:
-
When weighing the solid material, do so within the fume hood to contain any dust.
-
Use a dedicated spatula and weighing vessel.
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
-
Avoid creating dust or aerosols.
3. Post-Handling:
-
Thoroughly clean all non-disposable equipment with a suitable solvent inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as outlined in the disposal plan below.
-
Carefully remove PPE, ensuring no cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
| Incident | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Contaminated disposables (e.g., gloves, bench paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Excess solid this compound should also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.
-
Do not pour this chemical down the drain.
-
-
General Guidance:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
